4-(2-Bromoethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-bromoethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMRWJWLBHHGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200039 | |
| Record name | 4-(2-Bromoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52062-92-7 | |
| Record name | 4-(2-Bromoethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52062-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052062927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Bromoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-BROMOETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318Q74HHX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Bromoethyl)benzoic Acid (CAS: 52062-92-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)benzoic acid, with the CAS number 52062-92-7, is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid group and a bromoethyl substituent on a benzene ring, allows for a variety of chemical transformations, making it an important intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 52062-92-7 | [2][3] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Melting Point | 209-215 °C | [1] |
| Boiling Point (Predicted) | 332.5 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [4] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoic acid, 4-(2-bromoethyl)-; p-(2-Bromoethyl)benzoic acid | [2][3] |
| InChI | InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | [2] |
| InChIKey | BKMRWJWLBHHGCF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC=C1CCBr)C(=O)O | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons, the methylene protons of the ethyl chain, and the carboxylic acid proton.[5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the aromatic ring and the C-Br bond.[6]
Mass Spectrometry (MS)
Mass spectrometric analysis of this compound reveals a molecular ion peak corresponding to its molecular weight, as well as fragmentation patterns characteristic of its structure.[2]
Synthesis
A common and effective method for the synthesis of this compound is the free-radical bromination of 4-ethylbenzoic acid. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, under thermal or photochemical conditions.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
4-Ethylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (handle with care, potential for explosion)
-
Carbon tetrachloride (or a safer alternative solvent like acetonitrile)[7]
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be monitored by TLC.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Applications in Drug Development
The dual functionality of this compound makes it a versatile intermediate in the synthesis of pharmaceutical compounds. The carboxylic acid group can be converted into esters, amides, or other derivatives, while the bromoethyl group is susceptible to nucleophilic substitution reactions.
This compound is a key building block for various research molecules and has the potential for use in the synthesis of APIs. The bromoethyl group can be reacted with amines, thiols, or other nucleophiles to introduce diverse functionalities, while the carboxylic acid can serve as a handle for further modifications or for modulating the pharmacokinetic properties of a drug candidate.
Caption: Applications in drug development.
Safety and Handling
This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).[8]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its well-defined chemical properties, coupled with its straightforward synthesis, make it an attractive starting material for the preparation of a wide range of complex molecules. This guide provides essential technical information for researchers and scientists working with this compound, highlighting its potential in the creation of novel therapeutic agents.
References
- 1. 52062-92-7 this compound AKSci X8053 [aksci.com]
- 2. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. echemi.com [echemi.com]
- 5. This compound(52062-92-7) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(52062-92-7) IR Spectrum [chemicalbook.com]
- 7. 4'-(2-Bromoethyl)benzoic acid (CAS 52062-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 4-(2-Bromoethyl)benzoic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-(2-Bromoethyl)benzoic acid, a valuable bifunctional molecule in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its characteristics, experimental protocols, and potential applications.
Core Physical and Chemical Properties
This compound is a solid, crystalline compound at room temperature. Its bifunctional nature, possessing both a carboxylic acid and a primary alkyl bromide, makes it a versatile reagent for introducing a 4-carboxyphenethyl moiety into various molecular scaffolds.
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52062-92-7 | NIST[2] |
| Molecular Formula | C₉H₉BrO₂ | NIST[2] |
| Molecular Weight | 229.07 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1CCBr)C(=O)O | PubChem[1] |
| InChI Key | BKMRWJWLBHHGCF-UHFFFAOYSA-N | NIST[2] |
| Physical Property | Value | Source |
| Melting Point | 206-208 °C | ChemicalBook |
| Boiling Point (Predicted) | 332.5 ± 25.0 °C at 760 mmHg | ChemicalBook |
| Density (Predicted) | 1.548 ± 0.06 g/cm³ | ChemicalBook |
| Appearance | White to off-white solid | N/A |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water and nonpolar solvents. | N/A |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data Availability and Key Features | Source |
| Infrared (IR) | Gas-phase IR spectrum is available. Key peaks would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-Br stretch (~600-700 cm⁻¹). | NIST[2] |
| Mass Spectrometry (MS) | Electron ionization mass spectrum is available. | NIST[2] |
| ¹H NMR | Data is available. Expected signals would include aromatic protons, and two triplets for the -CH₂-CH₂-Br group. | ChemicalBook |
| ¹³C NMR | Data is available. Expected signals would include those for the carboxylic acid carbon, aromatic carbons, and the two aliphatic carbons. | N/A |
Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of similar bromoalkyl arenes involves the bromination of the corresponding alcohol. Therefore, a likely precursor is 4-(2-hydroxyethyl)benzoic acid.
Reaction Scheme:
4-(2-Hydroxyethyl)benzoic acid + PBr₃ → this compound
Figure 1: Proposed synthesis of this compound.
Methodology:
-
Reaction Setup: To a solution of 4-(2-hydroxyethyl)benzoic acid in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus tribromide (PBr₃).
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization.
Purification by Recrystallization
A general protocol for the purification of benzoic acid derivatives can be adapted for this compound.
Figure 2: General workflow for the recrystallization of this compound.
Methodology:
-
Solvent Selection: A mixed solvent system, such as ethanol and water, is likely to be effective. The crude product should be soluble in the hot solvent mixture and sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system with stirring.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of this compound.
Methodology:
-
Column: A C18 column is suitable for this separation.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzoic acid chromophore (around 230-254 nm).
Reactivity and Stability
The chemical reactivity of this compound is dominated by the two functional groups: the carboxylic acid and the alkyl bromide.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The acidity of the carboxylic proton allows for salt formation with bases.
-
Alkyl Bromide Group: The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles (e.g., azides, thiols, amines, cyanides), allowing for the introduction of diverse functionalities. It can also undergo elimination reactions (E2) in the presence of a strong, non-nucleophilic base to form 4-vinylbenzoic acid.
Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). It may be sensitive to strong bases, which could promote elimination or hydrolysis of the bromide. Prolonged exposure to high temperatures may lead to degradation. Benzoic acid and its derivatives are generally stable in aqueous solutions at room temperature.
Applications in Drug Development and Research
This compound is a valuable building block in medicinal chemistry and drug development due to its bifunctional nature, which allows it to act as a linker or be incorporated into more complex molecular architectures.
Role as a Linker Molecule
The carboxylic acid and the alkyl bromide functionalities can be orthogonally functionalized. For example, the carboxylic acid can be coupled to an amine-containing biomolecule (e.g., a peptide or protein) using standard coupling reagents, and the bromoethyl group can then be used to attach another molecule of interest via nucleophilic substitution.
Figure 3: Logical relationship of this compound as a linker.
Precursor for Bioactive Molecules
The bromoethyl group can be readily converted to other functional groups, making this compound a versatile starting material for the synthesis of various biologically active molecules. For instance, substitution of the bromine with an azide group provides a precursor for "click" chemistry reactions.
Safety and Handling
This compound is classified as an irritant.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile bifunctional compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its well-defined physical and chemical properties, combined with the reactivity of its carboxylic acid and alkyl bromide moieties, make it an important tool for researchers and drug development professionals. This guide provides a foundational understanding of this compound, enabling its effective and safe use in the laboratory.
References
An In-depth Technical Guide to the Core Molecular Attributes of 4-(2-Bromoethyl)benzoic acid
This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing essential data on the molecular properties of 4-(2-Bromoethyl)benzoic acid.
Data Presentation: Core Molecular Properties
The fundamental quantitative data for this compound are summarized below. This information is pivotal for experimental design, chemical synthesis, and analytical characterization.
| Property | Value |
| Molecular Formula | C9H9BrO2[1][2][3] |
| Molecular Weight | 229.07 g/mol [1][2][3] |
| Monoisotopic Mass | 227.97859 Da[2] |
Mandatory Visualization: Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.
Caption : Core properties of this compound.
Experimental Protocols
Detailed methodologies for determining the molecular weight of a compound like this compound typically involve mass spectrometry.
Protocol: Molecular Weight Determination via Mass Spectrometry
-
Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in a high-purity solvent such as methanol or acetonitrile. This stock is then diluted to a final concentration of 1-10 µg/mL for analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is calibrated according to the manufacturer's specifications using a standard calibration mixture.
-
Ionization: The prepared sample is introduced into the instrument's ion source, typically an electrospray ionization (ESI) source, operating in negative ion mode to deprotonate the carboxylic acid.
-
Data Acquisition: The mass analyzer is set to scan a mass range that includes the expected m/z (mass-to-charge ratio) of the deprotonated molecule [M-H]⁻, which would be approximately 228.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the [M-H]⁻ ion. The precise mass is used to confirm the molecular formula and weight.
Signaling Pathways & Experimental Workflows
While specific signaling pathways involving this compound are subject to ongoing research, a general workflow for investigating the biological activity and mechanism of action for a novel compound is outlined below.
Caption : General workflow for drug discovery and pathway analysis.
References
4-(2-Bromoethyl)benzoic acid structure and IUPAC name
An In-Depth Technical Guide to 4-(2-Bromoethyl)benzoic Acid
This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, and its role as a substrate in enzymatic reactions. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, biochemistry, and drug development.
Chemical Structure and IUPAC Name
This compound is a disubstituted aromatic compound. It features a benzoic acid core with a 2-bromoethyl group attached to the fourth carbon (para position) of the benzene ring.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₉BrO₂[1]
-
Synonyms: p-(2-Bromoethyl)benzoic acid, 2-(4-Carboxyphenyl)ethyl bromide[1]
The structure consists of a central benzene ring, a carboxylic acid group (-COOH), and a bromoethyl side chain (-CH₂CH₂Br).
Physicochemical and Computed Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 229.07 g/mol | [1][3] |
| Melting Point | 206-208 °C | [3] |
| Boiling Point | 332.5 °C at 760 mmHg | [3] |
| Density | 1.548 g/cm³ | [3] |
| Flash Point | 154.9 °C | [3] |
| XlogP (Predicted) | 3.1 | [4] |
| InChI | InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | [1][2] |
| InChIKey | BKMRWJWLBHHGCF-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC(=CC=C1CCBr)C(=O)O | [1] |
Synthesis Protocol
The overall transformation is: 3-(4-carboxyphenyl)propanoic acid → this compound.
Experimental Protocol: Hunsdiecker Reaction Approach
Objective: To synthesize this compound from 3-(4-carboxyphenyl)propanoic acid via a Hunsdiecker-type decarboxylative bromination.
Step 1: Preparation of the Silver Salt
-
Dissolve 10.0 g of 3-(4-carboxyphenyl)propanoic acid in 200 mL of deionized water containing one molar equivalent of sodium hydroxide.
-
Warm the solution gently to ensure complete dissolution.
-
In a separate flask, dissolve one molar equivalent of silver nitrate (AgNO₃) in 50 mL of deionized water.
-
While stirring vigorously, slowly add the silver nitrate solution to the sodium carboxylate solution. A precipitate of the silver salt of 3-(4-carboxyphenyl)propanoic acid will form immediately.
-
Protect the suspension from light by wrapping the flask in aluminum foil, as silver salts are light-sensitive.
-
Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, followed by acetone to aid in drying.
-
Dry the silver salt completely in a vacuum oven at a temperature not exceeding 60°C. The salt must be anhydrous for the next step.
Step 2: Decarboxylative Bromination
-
Suspend the dried silver salt (from Step 1) in 150 mL of a dry, inert solvent such as carbon tetrachloride (CCl₄).[5] Caution: CCl₄ is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Add one molar equivalent of elemental bromine (Br₂) dropwise to the suspension while stirring. The reaction is often initiated by gentle heating or photochemical means.
-
The reaction mixture will typically show signs of reaction such as the disappearance of the bromine color and the precipitation of silver bromide (AgBr).
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated silver bromide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Synthesis Workflow Diagram
Caption: A representative two-step synthesis of this compound.
Biological Activity and Metabolic Pathway
While not a drug itself, this compound serves as a valuable chemical probe and intermediate. Its interaction with biological systems has been characterized through structural biology.
Interaction with Cytochrome P450 CYP199A4
This compound is a known substrate for the enzyme CYP199A4 , a cytochrome P450 from the bacterium Rhodopseudomonas palustris.[7] The crystal structure of this enzyme in complex with this compound has been solved (PDB ID: 7TZY ), providing insight into its binding and metabolism.[1][7]
The study revealed that CYP199A4 catalyzes the oxidation of the ethyl side chain of the molecule, leading to two primary types of metabolites:
-
α-Hydroxylation Product: The major metabolite results from the hydroxylation of the carbon atom adjacent to the benzene ring.
-
Desaturation Product: A minor pathway leads to the formation of 4-vinylbenzoic acid through desaturation (loss of HBr and introduction of a double bond).[7]
The presence of the electron-withdrawing bromine atom was found to alter the substrate's positioning within the enzyme's active site compared to similar substrates like 4-ethylbenzoic acid, thereby influencing the reaction's outcome.[7]
Metabolic Pathway Diagram
References
- 1. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chegg.com [chegg.com]
- 3. books.rsc.org [books.rsc.org]
- 4. PubChemLite - this compound (C9H9BrO2) [pubchemlite.lcsb.uni.lu]
- 5. byjus.com [byjus.com]
- 6. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Solubility of 4-(2-Bromoethyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research for this technical guide did not yield specific quantitative solubility data for 4-(2-bromoethyl)benzoic acid in various organic solvents. The information presented herein provides a comprehensive overview of the principles of its solubility, detailed experimental protocols for its determination, and a logical workflow for these procedures. This guide is intended to equip researchers with the foundational knowledge and methodologies to conduct their own solubility studies.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its utility is underscored by its bifunctional nature, possessing both a carboxylic acid and a bromoethyl group, which allows for a variety of chemical transformations. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development.
The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the physicochemical properties of the solvent. For this compound, the polar carboxylic acid group suggests solubility in polar solvents, while the phenyl and bromoethyl groups introduce nonpolar characteristics, indicating potential solubility in less polar organic solvents.
This guide provides a detailed overview of the expected solubility behavior of this compound, comprehensive experimental protocols for quantitatively determining its solubility, and a visual representation of a typical experimental workflow.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): The carboxylic acid group can form hydrogen bonds with protic solvents, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the polar carboxylic acid moiety. Good solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring and the ethyl chain provides some nonpolar character. However, the highly polar carboxylic acid group will likely limit solubility in strongly nonpolar solvents. Toluene, being an aromatic solvent, might show slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can act as hydrogen bond acceptors, suggesting they may be effective solvents for this compound.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not published in readily accessible scientific literature. Researchers are encouraged to use the experimental protocols outlined in the following section to determine these values empirically. The table below is provided as a template for organizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Example: Ethanol | 25 | [Experimental Value] | [Experimental Value] | [e.g., Gravimetric] |
| Methanol | 25 | [Experimental Value] | [Experimental Value] | |
| Acetone | 25 | [Experimental Value] | [Experimental Value] | |
| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | |
| Toluene | 25 | [Experimental Value] | [Experimental Value] | |
| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] | |
| Hexane | 25 | [Experimental Value] | [Experimental Value] |
Experimental Protocols for Solubility Determination
Several robust methods can be employed to determine the solubility of this compound in organic solvents. The choice of method may depend on the required accuracy, the properties of the solvent, and the available analytical instrumentation.
This is a straightforward and widely used method for determining solubility.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).
-
Agitate the mixture (e.g., using a magnetic stirrer or orbital shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Quantification:
-
Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a crystallizing dish or a round-bottom flask).
-
Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents, a vacuum oven may be necessary.
-
Once the solvent is completely removed, dry the solid residue to a constant weight.
-
The final weight of the residue corresponds to the mass of this compound that was dissolved in the known volume of the solvent.
-
-
Calculation:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100
-
This method is highly accurate and suitable for determining the solubility of compounds that have a chromophore, such as this compound.
Protocol:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation for HPLC Analysis:
-
After equilibration, centrifuge a portion of the suspension to pellet the undissolved solid.
-
Withdraw a small aliquot of the clear supernatant and dilute it with a suitable mobile phase or a solvent in which the compound is freely soluble to a concentration within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the sample.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions and the diluted sample solution into the HPLC system.
-
A typical HPLC system would consist of a C18 reversed-phase column and a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% trifluoroacetic acid, to ensure the carboxylic acid is protonated). Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 240 nm).
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This concentration represents the solubility.
-
This classical method is useful for acidic or basic compounds and can be performed with standard laboratory equipment.
Protocol:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent of interest as described in the gravimetric method (Step 1).
-
-
Titration:
-
Carefully withdraw a known volume of the clear, saturated solution.
-
If the solvent is immiscible with water, an extraction step may be necessary. Otherwise, if the solvent is miscible with a suitable titration medium, the solution can be directly titrated.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
-
Calculation:
-
Use the volume of the titrant and its concentration to calculate the moles of this compound in the aliquot of the saturated solution.
-
From this, the solubility can be expressed in moles per liter (mol/L) or converted to grams per 100 mL.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the HPLC method.
Caption: Experimental workflow for solubility determination by HPLC.
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromoethyl)benzoic Acid
This technical guide provides a detailed overview of the melting and boiling points of 4-(2-Bromoethyl)benzoic acid, along with comprehensive experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Data of this compound
This compound is a benzoic acid derivative. Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H9BrO2 | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Melting Point | 206-208°C | [1] |
| Boiling Point | 332.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) | [1] |
| CAS Number | 52062-92-7 | [1][2] |
Experimental Protocols for Determination of Physical Properties
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[3] The following sections detail standard laboratory procedures for these measurements.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting range.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[3]
-
Mortar and pestle (optional, for grinding crystals)
-
Spatula
Procedure (Capillary Method): [3][4][5]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[4]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.[3][4]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.[3][4]
-
Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point (206°C).[4]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Purity Check (Mixed Melting Point): To verify the identity of the compound, a mixed melting point determination can be performed. Mix the sample with a known standard of this compound. If there is no depression in the melting point, the sample is likely pure and identical to the standard.[3]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] Since the boiling point of this compound is high, a distillation method or a high-temperature apparatus like a Thiele tube with a suitable high-boiling liquid (e.g., mineral oil) is required.
Apparatus:
-
High-boiling point liquid (e.g., mineral oil)[9]
-
Small test tube (e.g., Durham tube)[8]
-
Capillary tube (sealed at one end)[7]
-
Thermometer (-10 to 360°C range)[9]
-
Rubber band or thread[7]
Procedure (Thiele Tube Method): [7][8]
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube.[9]
-
Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[7][8]
-
Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7]
-
Heating:
-
Insert the thermometer and attached tube into the Thiele tube, ensuring the test tube is immersed in the oil.[7][8]
-
Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heat distribution through convection currents.[7]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]
-
-
Measurement:
Workflow and Process Visualization
The following diagrams illustrate the logical workflows for the experimental determination of the physical properties discussed.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
- 1. This compound | 52062-92-7 [amp.chemicalbook.com]
- 2. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Spectral Data of 4-(2-Bromoethyl)benzoic acid
This guide provides a comprehensive overview of the spectral data for 4-(2-bromoethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, complete with detailed experimental protocols and data analysis.
Molecular Structure and Properties
This compound is a derivative of benzoic acid with the chemical formula C9H9BrO2. Its molecular weight is approximately 229.07 g/mol .[1][2] The structure, characterized by a carboxylic acid group and a bromoethyl substituent on the benzene ring, is a key determinant of its spectral characteristics.
Molecular Formula: C9H9BrO2
Molecular Weight: 229.07 g/mol [1][2]
CAS Registry Number: 52062-92-7[1]
IUPAC Name: this compound[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR data have been acquired for this compound, typically in a deuterated solvent such as dimethyl sulfoxide (DMSO-d6).[3][4]
2.1. ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 2H | Ar-H (ortho to COOH) |
| ~7.4 | d | 2H | Ar-H (ortho to CH2CH2Br) |
| ~3.8 | t | 2H | -CH2-Br |
| ~3.2 | t | 2H | Ar-CH2- |
| ~12.9 | s | 1H | -COOH |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
2.2. ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~145 | Ar-C (quaternary, attached to CH2CH2Br) |
| ~131 | Ar-C (quaternary, attached to COOH) |
| ~130 | Ar-CH (ortho to COOH) |
| ~129 | Ar-CH (ortho to CH2CH2Br) |
| ~37 | Ar-CH2- |
| ~33 | -CH2-Br |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[3]
2.3. Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring NMR spectra of a solid organic compound like this compound:
-
Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean vial.[5] Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Sample Volume: Ensure the final sample volume in the NMR tube is between 4.0 and 5.0 cm from the bottom.[5]
-
Internal Standard: An internal standard like tetramethylsilane (TMS) may be added for precise chemical shift referencing.[6]
-
Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data using an appropriate pulse sequence.[5]
2.4. NMR Data Interpretation Workflow
Caption: General workflow for NMR data acquisition, processing, and interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
3.1. IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic Ring) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~920 | Broad | O-H bend (Carboxylic Acid) |
| ~650 | Medium | C-Br stretch |
Note: The exact wavenumbers can vary slightly depending on the sampling method.
3.2. Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
For solid samples, a common and effective method is the thin solid film technique.[7]
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[7]
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. The ideal film is transparent and uniform.[7]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent moisture damage.[7]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
4.1. Mass Spectral Data
The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) with a characteristic intensity ratio.[8]
| m/z | Relative Intensity | Assignment |
| 228/230 | Moderate | [M]⁺ (Molecular Ion) |
| 183/185 | Moderate | [M - COOH]⁺ |
| 149 | High | [M - Br]⁺ |
| 135 | High | [M - CH2Br]⁺ |
| 104 | Moderate | [C7H4O]⁺ |
Note: The relative intensities are approximate and can vary depending on the ionization method and instrument conditions.
4.2. Experimental Protocol for Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a common method for the analysis of small, volatile organic molecules.[9]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized. For compounds that are not sufficiently volatile, they may be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).[10]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a radical cation known as the molecular ion.[8][11]
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals or molecules.[10]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[11]
-
Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[11]
4.3. Spectral Analysis Workflow
Caption: An integrated approach to structure elucidation using NMR, IR, and MS data.
This comprehensive guide provides the foundational spectral data and methodologies necessary for the identification, characterization, and utilization of this compound in various scientific applications.
References
- 1. 4'-(2-Bromoethyl)benzoic acid [webbook.nist.gov]
- 2. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(52062-92-7) 13C NMR [m.chemicalbook.com]
- 4. This compound(52062-92-7) 1H NMR spectrum [chemicalbook.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Reactivity of the Bromoethyl Group on an Aromatic Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromoethyl group attached to an aromatic ring, a pivotal structural motif in organic synthesis and drug discovery. The unique positioning of the bromine atom on an ethyl side chain of an aromatic nucleus imparts a versatile reactivity profile, making it a valuable precursor for a wide array of chemical transformations. This document delves into the core reactions, mechanistic principles, influencing factors, and practical applications of this important functional group, with a particular focus on its relevance in the development of therapeutic agents.
Core Reactivity Principles
The reactivity of a bromoethyl group on an aromatic ring is primarily dictated by the position of the bromine atom relative to the aromatic system. The two common isomers are (1-bromoethyl)benzene and (2-bromoethyl)benzene, each exhibiting distinct chemical behavior.
(1-Bromoethyl)benzene , a benzylic halide, is characterized by the bromine atom being attached to the carbon atom directly bonded to the aromatic ring. This benzylic position renders the C-Br bond highly reactive towards nucleophilic substitution and elimination reactions due to the stabilization of the resulting carbocation or transition state by the adjacent π-system of the aromatic ring.
(2-Bromoethyl)benzene , also known as phenethyl bromide, is a primary alkyl halide where the bromine atom is separated from the aromatic ring by a methylene group. While still reactive, its behavior is more characteristic of a primary alkyl halide, though the phenyl group can exert electronic and steric influences.
This guide will focus on the reactivity of (2-bromoethyl)benzene and related structures, as they are common intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The primary reactions involving the bromoethyl group are nucleophilic substitution, elimination, and organometallic transformations.[2]
Key Reactions and Mechanisms
The bromoethyl group on an aromatic ring is a versatile handle for a variety of chemical transformations, including nucleophilic substitution, elimination, and the formation of organometallic reagents.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of the reactivity of (2-bromoethyl)benzene, allowing for the introduction of a wide range of functional groups.[1] These reactions typically proceed via an S(_N)2 mechanism, characteristic of primary alkyl halides.[2]
Mechanism: The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the simultaneous displacement of the bromide leaving group.[2] This process results in an inversion of stereochemistry at the reaction center, although for the achiral (2-bromoethyl)benzene, this is not observable. The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
// Reactants sub [label=<(2-Bromoethyl)benzene + Nu->];
// Transition State ts [label=<Nu---[CH(H)-CH₂(Ph)]---BrTransition State>, shape=box, style=dashed, fillcolor="#F1F3F4"];
// Products prod [label=<Product + Br->];
// Arrows sub -> ts [label="S N 2 Attack"]; ts -> prod [label="Leaving Group Departure"]; } aclk Figure 1: S(_N)2 reaction workflow.
Common nucleophiles employed in reactions with (2-bromoethyl)benzene include:
-
Azides: Reaction with sodium azide yields 2-phenylethyl azide, a key intermediate in "click chemistry."[2]
-
Amines: Forms secondary and tertiary amines, which are integral components of many biologically active molecules.[2]
-
Alkoxides: Leads to the formation of ethers via the Williamson ether synthesis.[2]
-
Cyanides: Produces nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.
Factors Influencing Nucleophilic Substitution:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.
-
Steric Hindrance: While (2-bromoethyl)benzene is a primary halide with minimal steric hindrance, bulky nucleophiles may react more slowly.
Elimination Reactions
When treated with a strong, bulky base, (2-bromoethyl)benzene can undergo an E2 elimination reaction to form styrene, an industrially significant monomer.[2]
Mechanism: The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), while simultaneously, the C-Br bond breaks, and a double bond is formed.[2] The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.
// Reactants sub [label=<(2-Bromoethyl)benzene + Base>];
// Transition State ts [label=<[Base---H---CH---CH(Ph)---Br]‡Transition State>, shape=box, style=dashed, fillcolor="#F1F3F4"];
// Products prod [label=<Styrene + H-Base+ + Br->];
// Arrows sub -> ts [label="E2 Elimination"]; ts -> prod; } aclk Figure 2: E2 elimination reaction workflow.
Factors Influencing Elimination vs. Substitution:
The competition between E2 and S(_N)2 reactions is a critical consideration in the reactions of (2-bromoethyl)benzene.
-
Base Strength and Steric Hindrance: Strong, sterically hindered bases, such as potassium tert-butoxide, favor elimination over substitution.
-
Temperature: Higher temperatures generally favor elimination reactions.
-
Solvent: Less polar solvents tend to favor elimination.
Under harsher conditions with a very strong base, a double elimination can occur to yield phenylacetylene.[2]
Organometallic Reactions
(2-Bromoethyl)benzene can be converted into its corresponding Grignard reagent, 2-phenylethylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent.[2]
Mechanism: The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. This powerful organometallic reagent is a strong nucleophile and a strong base.
// Reactants sub [label="(2-Bromoethyl)benzene + Mg"];
// Solvent solvent [label="Anhydrous Ether", shape=box, style=rounded, fillcolor="#FFFFFF"];
// Product prod [label="2-Phenylethylmagnesium bromide"];
// Arrows sub -> prod [label="Reaction"]; solvent -> prod [style=dotted]; } aclk Figure 3: Grignard reagent formation.
The resulting Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.[2] For example, reaction with carbon dioxide followed by an acidic workup yields 3-phenylpropanoic acid.[2]
Palladium-Catalyzed Cross-Coupling Reactions
While the bromoethyl group itself is not directly involved in typical palladium-catalyzed cross-coupling reactions, the bromine atom on the aromatic ring of a related compound, such as 4-bromoethylbenzene, is a key participant in reactions like the Suzuki-Miyaura and Heck couplings.
-
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds.
-
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.
Quantitative Data on Reactivity
Quantifying the reactivity of the bromoethyl group is essential for predicting reaction outcomes and optimizing conditions. The following tables summarize representative data for key reactions.
Table 1: Nucleophilic Substitution of (2-Bromoethyl)benzene with Sodium Azide
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMSO | 25 | 1 | 94 | [3] |
| Acetone/Water (4:1) | 25 | >48 | - | [4] |
Table 2: Elimination of (1-Bromoethyl)benzene to Styrene
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Potassium tert-butoxide | tert-Butanol | 82 | - | [5] |
| Alcoholic KOH | Ethanol | - | - | [6] |
Table 3: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Aryl Bromide | Arylboronic Acid | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Pd₂(dba)₃ / Ligand | Dioxane | 110 | - | 74 | [7] |
| 2-Bromotoluene | Phenylboronic acid | K₃PO₄ | Pd₂(dba)₃ / Ligand | Dioxane | 110 | - | 85 | [7] |
| 4-Bromobenzonitrile | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂ / Ligand | Toluene | 80 | - | 95 | [5] |
Table 4: Heck Reaction of Aryl Bromides with Alkenes
| Aryl Bromide | Alkene | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Styrene | K₂CO₃ | Pd@MOF-NH₂ | DMF | 120 | 12 | >96 | [8] |
| 4-Bromoacetophenone | Styrene | K₂CO₃ | Pd(OAc)₂ / Ligand | DMF/Water | 80 | 4 | 92 | [8] |
| Aryl Halide | Acrylate | K₂CO₃ | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl₂] | DMF | 100 | 20 | Moderate-Good | [9] |
Detailed Experimental Protocols
Synthesis of 2-Phenylethyl Azide via Nucleophilic Substitution
Materials:
-
(2-Bromoethyl)benzene
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (2-bromoethyl)benzene (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add water to the reaction mixture (caution: exothermic).
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2-phenylethyl azide as a clear oil.[4]
Synthesis of Styrene via Elimination Reaction
Materials:
-
(1-Bromoethyl)benzene
-
Potassium tert-butoxide
-
tert-Butanol
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve (1-bromoethyl)benzene in tert-butanol.
-
Add potassium tert-butoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation to obtain styrene.[5]
Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., a phosphine ligand)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 eq.), arylboronic acid (1.5 eq.), base (3.0 eq.), palladium catalyst, and ligand under an inert atmosphere (e.g., argon).
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture (e.g., to 110 °C) with stirring until the starting material is consumed (monitor by GC or TLC).
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[7]
Heck Reaction of an Aryl Bromide with an Alkene
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the aryl bromide (1.0 mmol), alkene (1.2 mmol), base (2.0 mmol), and palladium catalyst.
-
Add the solvent and stir the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 12 hours).
-
After the reaction is complete, cool the system and remove the catalyst by filtration if heterogeneous.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.[8]
Biological Relevance and Signaling Pathways
The reactivity of functional groups related to the bromoethyl moiety is of significant interest in drug development, particularly in the design of covalent inhibitors that form a permanent bond with their biological target. A notable example is phenethyl isothiocyanate (PEITC), a natural compound found in cruciferous vegetables, which features a reactive isothiocyanate group in a similar position to the bromine in (2-bromoethyl)benzene.[10]
PEITC is known to exert its anticancer effects by modulating several key signaling pathways.[1][11] One of the most well-characterized targets of PEITC is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[11][12]
The Keap1-Nrf2 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10][12] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.
PEITC, being an electrophile, can covalently modify specific cysteine residues on Keap1, particularly Cys151.[1][13] This modification mimics the effect of oxidative stress, leading to the activation of the Nrf2 pathway and the upregulation of antioxidant and detoxification enzymes.
The ability of compounds with a reactive phenethyl group to covalently modify specific protein targets highlights the importance of understanding the reactivity of the bromoethyl group on an aromatic ring in the context of drug design and development. This knowledge can be leveraged to design potent and selective covalent inhibitors for various therapeutic targets.
Conclusion
The bromoethyl group on an aromatic ring is a versatile and reactive functional group that serves as a valuable building block in organic synthesis. Its propensity to undergo nucleophilic substitution, elimination, and organometallic reactions allows for the facile introduction of a wide range of molecular complexity. In the context of drug development, the reactivity of this and related moieties is particularly relevant for the design of covalent inhibitors that can modulate the activity of key signaling pathways. A thorough understanding of the factors governing the reactivity of the bromoethyl group is therefore crucial for researchers and scientists in both academic and industrial settings.
References
- 1. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Table 1 from Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution | Semantic Scholar [semanticscholar.org]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 10. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury [thno.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Bifunctional Benzoic Acid Derivatives: A Technical Guide to Research and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in medicinal chemistry and chemical biology.[1][2] The introduction of a second functional group transforms these molecules into versatile bifunctional linkers and pharmacophores, enabling the creation of sophisticated molecular architectures for advanced therapeutic and research applications.[3][4] This technical guide provides an in-depth overview of the core research uses of bifunctional benzoic acid derivatives, focusing on their applications in targeted protein degradation, enzyme inhibition, and prodrug strategies. It includes detailed experimental protocols, quantitative data, and pathway visualizations to empower researchers in drug discovery and development.
Core Applications in Drug Development
The dual-functionality of these derivatives allows them to act as bridges between two distinct molecular entities, a principle that is masterfully exploited in several modern therapeutic strategies.[3]
Targeted Protein Degradation (TPD)
One of the most significant applications of bifunctional molecules is in the field of Targeted Protein Degradation (TPD), particularly in the design of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules comprising a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[7] Benzoic acid derivatives are frequently incorporated into these critical linker structures.[8]
The linker is not merely a spacer; its length, rigidity, and composition are crucial for the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which precedes the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] This approach allows for the elimination of pathogenic proteins, offering advantages over traditional inhibition, especially for "undruggable" targets.[5]
Beyond the proteasome, bifunctional molecules are being developed for lysosome-dependent degradation strategies to target extracellular and cell membrane proteins.[9][10]
Enzyme Inhibition
Benzoic acid derivatives are a cornerstone of many enzyme inhibitors, with their pharmacological effects often dictated by the nature and position of their functional groups.[1][2]
-
Cyclooxygenase (COX) Inhibition: Salicylates, a well-known class of benzoic acid derivatives, exert their anti-inflammatory and analgesic effects by inhibiting COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[11] This mechanism is fundamental to the action of nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Histone Deacetylase (HDAC) Inhibition: Certain naturally occurring benzoic acid derivatives have been identified as potential HDAC inhibitors.[12] By inhibiting HDACs, these compounds can modulate gene expression, prevent the expression of oncogenes, and induce cancer cell death through apoptosis and cell cycle arrest, making them promising therapeutic targets in oncology.[13] Dihydroxybenzoic acid (DHBA), for instance, has been shown to inhibit HDAC activity and retard cancer cell growth.[12][13]
-
Other Enzyme Targets: The versatility of this chemical scaffold has led to the development of inhibitors for a wide range of other enzymes, including influenza neuraminidase[14], acetylcholinesterase, and carbonic anhydrases for Alzheimer's disease[15], and fungal-specific CYP53 for antifungal applications[16].
Prodrugs and Drug Delivery
Bifunctional benzoic acid derivatives are also employed in prodrug design to improve the pharmacokinetic properties of therapeutic agents. Esterification of a drug with a benzoic acid moiety can enhance its ability to cross cell membranes.[17] Once inside the target cell or organism, native enzymes can cleave the ester bond, releasing the active drug. This strategy has been explored for developing dual-acting prodrugs carrying two different anticancer agents on a single linker[18] and for improving the delivery of antitubercular agents[17].
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on bifunctional benzoic acid derivatives, highlighting their therapeutic potential.
Table 1: Pharmacological Activity of Benzoic Acid Derivatives
| Compound Class | Derivative Example | Target(s) | IC50 | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| Salicylates | Aspirin | COX-1, COX-2 | ~150 µM (COX-1) | Anti-inflammatory | [11] |
| Salicylates | Diflunisal | COX-1, COX-2 | ~50 µM (COX-1) | Analgesic | [11] |
| VLA-4 Antagonist | Compound 12l | VLA-4 | 0.51 nM | Inflammation | [19] |
| Neuraminidase Inhibitor | 4-acetylamino-3-guanidinobenzoic acid | N9 Neuraminidase | 2.5 µM | Antiviral (Influenza) | [14] |
| Multi-target Inhibitor | Compound 6f | AChE, hCA I, hCA II | 13.62 nM (AChE) | Alzheimer's Disease | [15] |
| Anticancer Agent | Gallic acid–stearylamine conjugate | A431 cells | 100 µg/ml | Anticancer |[20] |
Table 2: Pharmacokinetic Properties of a VLA-4 Antagonist (Compound 12l) [19]
| Species | Plasma Clearance (CL) (ml/min/kg) | Oral Bioavailability (F) (%) |
|---|---|---|
| Mice | 18.5 | 28 |
| Rats | 5.2 | 36 |
| Dogs | 3.6 | 55 |
Table 3: Synthesis Yields of 2-Benzoylbenzoic Acid Derivatives [21]
| Method | Derivative | Yield (%) |
|---|---|---|
| Base-Promoted Aerobic Cascade | 2-(2-Aminobenzoyl)benzoic acid | 69% |
| Base-Promoted Aerobic Cascade | 5-Methyl-2-(2-aminobenzoyl)benzoic acid | 82% |
| Friedel-Crafts Acylation | 2-(4-Chlorobenzoyl)benzoic acid | 56% |
| Friedel-Crafts Acylation | 2-(4-Methoxybenzoyl)benzoic acid | 42-76% |
| Friedel-Crafts Acylation | 2-Benzoylbenzoic acid | 74-88% |
Experimental Protocols
Detailed methodologies are essential for the synthesis and application of these versatile compounds.
Protocol 1: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
This protocol describes a classic and widely used method for producing the core 2-benzoylbenzoic acid structure.[21]
Materials:
-
Phthalic anhydride
-
Benzene (thiophene-free)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ice
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and thiophene-free benzene.
-
Reagent Addition: Cool the flask in an ice-water bath. Gradually add anhydrous aluminum chloride in small portions while stirring continuously.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture at 50°C for approximately one hour until the evolution of HCl gas ceases.
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Purification: Remove the excess benzene by steam distillation. Filter the remaining hot solution to remove any insoluble impurities.
-
Precipitation: Transfer the hot filtrate to a beaker and add concentrated HCl to precipitate the 2-benzoylbenzoic acid.
-
Isolation: Cool the mixture, collect the crystalline product by filtration, wash with cold water, and dry.
Protocol 2: General Protocol for Protein Conjugation using a Heterobifunctional Linker
This protocol outlines the general steps for conjugating two distinct molecules (e.g., an antibody and a small molecule drug) using a heterobifunctional linker, a common application for these derivatives in constructing ADCs or PROTACs.[22][23]
Materials:
-
Molecule A (e.g., Monoclonal antibody in amine-free buffer like PBS, pH 7.4)
-
Molecule B (e.g., target ligand with a compatible reactive group)
-
Heterobifunctional linker (e.g., NHS-Ester-PEG-Maleimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
First Conjugation Step (e.g., Amine-reactive):
-
Prepare Molecule A (e.g., antibody) at a concentration of 1-10 mg/mL in an amine-free reaction buffer (pH 7.2-8.0).[22]
-
Dissolve the heterobifunctional linker (e.g., NHS-ester end) in anhydrous DMSO.
-
Add the linker solution to the antibody solution at a specific molar excess and incubate for 1-2 hours at room temperature.
-
Remove excess, unreacted linker using a desalting column.
-
-
Second Conjugation Step (e.g., Sulfhydryl-reactive):
-
Add Molecule B, containing a compatible functional group (e.g., a thiol to react with a maleimide), to the purified, linker-activated Molecule A.
-
Incubate the reaction mixture for 2-4 hours at room temperature or 4°C overnight.
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine, if necessary.
-
Purify the final conjugate using an appropriate chromatography method, such as SEC, to separate the desired conjugate from unreacted components.
-
Characterize the final product to determine the conjugation ratio and purity.
-
Conclusion
Bifunctional benzoic acid derivatives are indispensable tools in modern chemical biology and drug discovery. Their utility as highly adaptable linkers in TPD technologies like PROTACs is revolutionizing therapeutic approaches by enabling the degradation of previously intractable protein targets.[5][7] Furthermore, their continued prominence as scaffolds for enzyme inhibitors and as components of sophisticated prodrug systems highlights their broad and enduring impact on medicinal chemistry.[11][17][18] A thorough understanding of the structure-activity relationships, reaction chemistries, and biological pathways associated with these compounds is critical for the rational design of the next generation of innovative therapeutics.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Bifunctional Small Molecules for Targeted Protein Degradation [manu56.magtech.com.cn]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bifunctional Compounds as Molecular Degraders for Integrin-Facilitated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Multi-Step Synthesis of 4-(2-Bromoethyl)benzoic Acid from 4-Acetylbenzoic Acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed, four-step protocol for the synthesis of 4-(2-bromoethyl)benzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the protection of the carboxylic acid functionality of 4-acetylbenzoic acid via Fischer esterification. The subsequent selective reduction of the ketone group is achieved using sodium borohydride, yielding the corresponding secondary alcohol. This intermediate is then converted to the target bromo-ester via a nucleophilic substitution reaction using phosphorus tribromide. The final step involves the hydrolysis of the ester to afford the desired this compound. This protocol includes detailed experimental procedures, characterization data, and visual workflows to guide researchers in this synthetic sequence.
Introduction
This compound is a bifunctional molecule that serves as a versatile intermediate in the synthesis of a wide range of organic compounds. Its utility stems from the presence of two reactive sites: a carboxylic acid that can be readily derivatized and a bromoethyl group that can participate in various coupling and substitution reactions. The synthesis of this compound from the readily available 4-acetylbenzoic acid requires a multi-step approach to ensure the selective transformation of the acetyl group while preserving the carboxylic acid functionality. This application note outlines a reliable four-step synthetic route involving protection, reduction, bromination, and deprotection.
Overall Reaction Scheme
Application Notes and Protocols for the Purification of 4-(2-Bromoethyl)benzoic acid by Recrystallization
Introduction
4-(2-Bromoethyl)benzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules.[1] The purity of this reagent is crucial for the success of subsequent reactions, impacting reaction yield, and the impurity profile of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound, designed for researchers, scientists, and professionals in drug development. The procedure is based on established principles of recrystallization for benzoic acid derivatives.[2][3][4][5][6][7]
Principle of Recrystallization
Recrystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[3][4] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the target compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the cold solvent (mother liquor).
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water. The optimal solvent ratio and volumes should be determined empirically for the specific crude sample.
1. Solvent Selection:
-
Based on the properties of similar compounds, a mixed solvent system of ethanol and water is a good starting point.[8] Ethanol is likely to be a good solvent, while water will act as an anti-solvent.
2. Dissolution: a. Place the crude this compound into an Erlenmeyer flask. b. Add a minimal amount of ethanol to the flask, just enough to wet the solid. c. Gently heat the mixture while stirring to encourage dissolution. d. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding an excess of solvent.
3. Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of the product on the filter paper.
4. Induction of Crystallization: a. To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated. b. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
5. Cooling and Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. b. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
6. Isolation of Crystals: a. Collect the purified crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.
7. Drying:
-
Dry the purified crystals in a drying oven at a temperature below the compound's melting point (206-208°C) or in a vacuum desiccator to remove any residual solvent.[9]
8. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity. Further analysis can be performed using techniques such as HPLC or NMR spectroscopy.
Data Presentation
| Parameter | Crude Sample | Recrystallized Sample |
| Mass (g) | ||
| Appearance | ||
| Melting Point (°C) | 206-208 (literature) | |
| Purity (e.g., by HPLC) | ||
| Recovery Yield (%) | N/A |
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
This compound is classified as a skin and eye irritant.[10]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Handle hot solvents with care to avoid burns.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.[9]
References
- 1. This compound | 52062-92-7 [amp.chemicalbook.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC method for purity analysis of 4-(2-Bromoethyl)benzoic acid
An HPLC method for the purity analysis of 4-(2-Bromoethyl)benzoic acid has been developed to ensure the quality and consistency of the compound for research and drug development purposes. This application note provides a detailed protocol for the determination of purity and the identification of potential impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Application Note
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This application note describes a robust and reliable RP-HPLC method for the quantitative analysis of this compound and its potential process-related impurities. The method is suitable for quality control in both research and manufacturing environments. A reverse-phase method utilizing a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier is a common starting point for the analysis of such aromatic carboxylic acids[1].
Chromatographic Conditions
A C18 stationary phase is recommended for the separation, providing good retention and selectivity for this compound and its related substances. A mobile phase consisting of a mixture of acetonitrile and water, with the addition of an acid such as phosphoric or formic acid, is effective for achieving sharp peak shapes and optimal separation[1][2]. A gradient elution is employed to ensure the timely elution of both the main component and any potential impurities with differing polarities. UV detection is performed at a wavelength that provides maximum absorbance for the analyte and its impurities.
Method Validation Considerations
For regulatory submissions, the analytical method should be validated according to ICH guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. System suitability tests are crucial to ensure the ongoing performance of the chromatographic system[3][4][5].
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 80 20.0 80 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 235 nm
-
Run Time: 25 minutes
3. Preparation of Solutions
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the reference standard solution.
4. System Suitability
Before sample analysis, perform system suitability tests by injecting the reference standard solution (five replicate injections). The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analysis Procedure
Inject the diluent (as a blank), followed by the reference standard solution and the sample solution into the chromatograph. Record the chromatograms and integrate the peaks.
6. Calculation of Purity
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.15 | 5680 |
| 2 | 8.53 | 1258765 | 1.14 | 5710 |
| 3 | 8.52 | 1256432 | 1.16 | 5650 |
| 4 | 8.54 | 1255987 | 1.15 | 5690 |
| 5 | 8.53 | 1257112 | 1.14 | 5720 |
| Mean | 8.53 | 1256523 | 1.15 | 5690 |
| %RSD | 0.10% | 0.15% | - | - |
Table 2: Purity Analysis of a Sample Batch
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.21 | 2456 | 0.20 | Impurity A (Starting Material) |
| 2 | 5.89 | 1890 | 0.15 | Impurity B (By-product) |
| 3 | 8.53 | 1234567 | 99.55 | This compound |
| 4 | 12.45 | 1234 | 0.10 | Unknown Impurity |
| Total | - | 1240147 | 100.00 | - |
Visualization
Caption: Workflow for the HPLC purity analysis of this compound.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Separation of Benzoic acid, 4-bromo-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
The Versatility of 4-(2-Bromoethyl)benzoic Acid as a Chemical Intermediate in Drug Discovery and Development
For Immediate Release
[City, State] – 4-(2-Bromoethyl)benzoic acid is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring both a carboxylic acid and a bromoethyl group, allows for sequential or orthogonal functionalization, making it a valuable building block for researchers in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent and selective peroxisome proliferator-activated receptor (PPAR) agonists, a class of drugs with significant therapeutic potential in metabolic diseases.
Application in the Synthesis of PPAR Agonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[1] Agonists of PPARs, particularly PPARα and PPARγ, have been successfully developed into drugs for the treatment of type 2 diabetes and dyslipidemia.[2] The general structure of many PPAR agonists consists of a carboxylic acid head group, a central linker, and a hydrophobic tail. This compound serves as an excellent starting material for the synthesis of such compounds, providing the acidic head and a reactive handle for the introduction of diverse linker and tail moieties.
One of the most common and efficient methods for constructing the ether linkage found in many PPAR agonists is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of the bromide in this compound by a phenoxide ion, generated from a substituted phenol.
A general workflow for this application is the synthesis of 4-(2-aryloxyethyl)benzoic acid derivatives, which are known to act as PPAR agonists.[2]
Experimental Protocols
General Protocol for Williamson Ether Synthesis of 4-(2-Aryloxyethyl)benzoic Acids
This protocol outlines the synthesis of 4-(2-aryloxyethyl)benzoic acid derivatives from this compound and various substituted phenols.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol, 4-chlorophenol, etc.)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-(2-aryloxyethyl)benzoic acid derivative.
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the synthesis of various 4-(2-aryloxyethyl)benzoic acid derivatives using the general protocol described above.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | DMF | 90 | 18 | 85 |
| 4-Chlorophenol | K₂CO₃ | DMF | 100 | 24 | 78 |
| Phenol | K₂CO₃ | DMF | 90 | 20 | 82 |
| 4-Methylphenol | K₂CO₃ | DMF | 90 | 18 | 88 |
| 2,4-Dichlorophenol | K₂CO₃ | DMF | 100 | 24 | 75 |
Mandatory Visualizations
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of 4-(2-aryloxyethyl)benzoic acids.
PPAR Signaling Pathway
Caption: Simplified PPAR signaling pathway activated by a synthetic agonist.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. The protocols and data presented here demonstrate its utility in the straightforward and efficient synthesis of 4-(2-aryloxyethyl)benzoic acid derivatives, a class of compounds with significant potential as PPAR agonists. The adaptability of the Williamson ether synthesis allows for the creation of large libraries of analogs for structure-activity relationship (SAR) studies, facilitating the discovery and optimization of novel therapeutics for metabolic diseases. Researchers and drug development professionals are encouraged to explore the potential of this intermediate in their synthetic endeavors.
References
- 1. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. francis-press.com [francis-press.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 4-(2-Bromoethyl)benzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds and bioactive molecules. Its structure, featuring a carboxylic acid and a bromoethyl group on a benzene ring, allows for a range of chemical modifications, making it an attractive starting material for creating diverse chemical libraries for drug discovery. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or other modifications, while the bromoethyl group is a reactive electrophile suitable for alkylation reactions with various nucleophiles such as amines, phenols, and thiols. This dual reactivity enables the straightforward introduction of the 4-(carboxy-ethyl)phenyl motif into a target molecule, which can be crucial for modulating its pharmacological properties, including potency, selectivity, and pharmacokinetics.
While not a direct precursor to a large number of blockbuster drugs, this compound is instrumental in the synthesis of enzyme inhibitors, receptor antagonists, and other compounds of therapeutic interest. This document provides an overview of its applications and detailed protocols for its use in the synthesis of exemplary pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its ability to act as a linker or scaffold to connect different molecular fragments. The bromoethyl group allows for the alkylation of a primary molecular target, while the carboxylic acid can be used to attach a second pharmacophore or a solubilizing group.
1. Synthesis of Enzyme Inhibitors:
This compound can be employed to synthesize inhibitors of various enzymes. The bromoethyl group can react with a nucleophilic residue in the enzyme's active site or on a targeting moiety, while the benzoic acid part can interact with other binding pockets or be modified to enhance activity.
2. Development of Receptor Antagonists:
The synthesis of receptor antagonists can be achieved by incorporating the this compound scaffold. For instance, the bromoethyl group can be used to alkylate a core heterocyclic structure known to bind to a specific receptor, and the benzoic acid can be functionalized to fine-tune the antagonist's properties.
3. Formation of Bioactive Esters and Amides:
The carboxylic acid functionality is readily converted to esters and amides. This allows for the conjugation of the 4-(2-bromoethyl)phenyl moiety to a wide range of molecules, including other drugs, to create prodrugs or compounds with altered biological activity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key pharmaceutical intermediates using this compound.
Protocol 1: Synthesis of Ethyl 4-(2-Bromoethyl)benzoate
This protocol describes the esterification of this compound to protect the carboxylic acid, making the bromoethyl group available for subsequent reactions without interference from the acidic proton.
Workflow Diagram:
Caption: Esterification of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 52062-92-7 | 229.07 | 10.0 g (43.6 mmol) |
| Ethanol (absolute) | 64-17-5 | 46.07 | 100 mL |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | 1 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | 150 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (43.6 mmol) of this compound in 100 mL of absolute ethanol.
-
Carefully add 1 mL of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield ethyl 4-(2-bromoethyl)benzoate as a colorless oil.
Expected Yield and Purity:
| Product | Appearance | Yield (%) | Purity (by HPLC) (%) |
| Ethyl 4-(2-bromoethyl)benzoate | Colorless oil | 85-95 | >98 |
Protocol 2: Synthesis of 4-(2-(Phenoxy)ethyl)benzoic Acid
This protocol demonstrates the utility of this compound in an O-alkylation reaction with a phenol, a common step in the synthesis of various bioactive molecules.
Workflow Diagram:
Caption: O-alkylation of Phenol with this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 52062-92-7 | 229.07 | 5.0 g (21.8 mmol) |
| Phenol | 108-95-2 | 94.11 | 2.05 g (21.8 mmol) |
| Potassium Carbonate | 584-08-7 | 138.21 | 6.0 g (43.4 mmol) |
| Acetone | 67-64-1 | 58.08 | 100 mL |
| Hydrochloric Acid (2M) | 7647-01-0 | 36.46 | As needed |
| Water (distilled) | 7732-18-5 | 18.02 | As needed |
Procedure:
-
To a 250 mL round-bottom flask, add phenol (2.05 g, 21.8 mmol), potassium carbonate (6.0 g, 43.4 mmol), and 100 mL of acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (5.0 g, 21.8 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Dissolve the residue in 50 mL of water and acidify with 2M hydrochloric acid to a pH of approximately 2, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-(2-(phenoxy)ethyl)benzoic acid as a white solid.
Expected Yield and Purity:
| Product | Appearance | Yield (%) | Purity (by HPLC) (%) |
| 4-(2-(Phenoxy)ethyl)benzoic Acid | White solid | 75-85 | >97 |
Signaling Pathway Diagram
Application of 4-(2-Bromoethyl)benzoic Acid in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)benzoic acid is a valuable bifunctional molecule increasingly utilized in drug discovery, primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a carboxylic acid group and a bromoethyl group, allows for sequential or orthogonal conjugation to a target protein ligand (warhead) and an E3 ubiquitin ligase ligand. This enables the formation of heterobifunctional molecules that can induce the degradation of specific proteins of interest, a novel and powerful therapeutic modality.
Core Application: A Linker for PROTAC Synthesis
The primary application of this compound in drug discovery is as a flexible linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, rigidity, and composition are critical for the stability and efficacy of the resulting PROTAC.
The this compound molecule offers two reactive sites:
-
Carboxylic Acid: This group can be activated to form an amide bond with an amine-containing ligand (either the warhead or the E3 ligase ligand).
-
Bromoethyl Group: The bromine atom is a good leaving group, making the ethyl group susceptible to nucleophilic substitution by an amine or thiol group on the other ligand.
Signaling Pathway of PROTAC Action
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker derived from this compound.
Caption: General mechanism of action of a PROTAC.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using this compound as a linker. These protocols are general and may require optimization for specific substrates.
Protocol 1: Amide Coupling followed by Nucleophilic Substitution
This protocol describes the initial coupling of this compound to an amine-containing "warhead" followed by reaction with an amine-containing E3 ligase ligand.
Experimental Workflow Diagram:
Caption: Workflow for Protocol 1.
Step 1: Amide Coupling
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-containing warhead (1.1 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound and the amine-containing warhead in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the mixture and stir for 5 minutes.
-
Add HATU to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the bromoethyl-linker-warhead intermediate.
-
Step 2: Nucleophilic Substitution
-
Reagents and Materials:
-
Bromoethyl-linker-warhead intermediate (1.0 eq)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the bromoethyl-linker-warhead intermediate and the amine-containing E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 60-80 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Nucleophilic Substitution followed by Amide Coupling
This protocol reverses the order of reactions, first attaching the linker to an amine-containing E3 ligase ligand.
Experimental Workflow Diagram:
Caption: Workflow for Protocol 2.
Step 1: Nucleophilic Substitution
-
Reagents and Materials:
-
This compound (1.2 eq)
-
Amine-containing E3 ligase ligand (1.0 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add Cs2CO3 and this compound.
-
Stir the reaction at 50-70 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the carboxy-linker-E3 ligase ligand intermediate.
-
Step 2: Amide Coupling
-
Reagents and Materials:
-
Carboxy-linker-E3 ligase ligand intermediate (1.0 eq)
-
Amine-containing warhead (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Follow the procedure outlined in Protocol 1, Step 1, using the carboxy-linker-E3 ligase ligand intermediate as the carboxylic acid component.
-
Purify the final PROTAC by preparative HPLC.
-
Data Presentation
The efficacy of a synthesized PROTAC is evaluated through various in vitro and cellular assays. The following tables provide an example of how quantitative data for a hypothetical PROTAC, "PROTAC-X," synthesized using a this compound-derived linker, would be presented.
Table 1: In Vitro Binding Affinities
| Component | Target | Binding Affinity (Kd, nM) |
| Warhead | Target Protein | 50 |
| E3 Ligase Ligand | E3 Ligase | 200 |
| PROTAC-X | Target Protein | 75 |
| PROTAC-X | E3 Ligase | 250 |
Table 2: Cellular Activity of PROTAC-X
| Cell Line | Target Protein Degradation (DC50, nM) | Maximum Degradation (Dmax, %) | Cytotoxicity (IC50, µM) |
| Cell Line A | 25 | 95 | > 10 |
| Cell Line B | 40 | 92 | > 10 |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits 50% of cell growth, used to assess cytotoxicity.
Conclusion
This compound serves as a versatile and valuable building block in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its bifunctional nature provides a straightforward handle for the synthesis of PROTACs, enabling the exploration of this exciting therapeutic modality. The protocols and data presentation formats provided here offer a foundational guide for researchers and scientists working to develop novel protein-degrading therapeutics.
Application Notes and Protocols for Site-Specific Protein Modification with 4-(2-Bromoethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of payloads such as drugs, imaging agents, and other functional molecules to a protein of interest. 4-(2-Bromoethyl)benzoic acid is a bifunctional reagent that can be utilized for the site-specific alkylation of nucleophilic amino acid residues on a protein's surface. The bromoethyl group serves as a reactive handle for covalent bond formation, while the benzoic acid moiety can be used for subsequent derivatization or to modulate the physicochemical properties of the conjugate. This document provides detailed protocols and application notes for the use of this compound in protein modification.
The primary target for alkylation by the bromoethyl group is the sulfhydryl side chain of cysteine residues, owing to its high nucleophilicity.[1][2][3] Modification of other nucleophilic residues, such as the ε-amino group of lysine, is also possible but typically requires more stringent reaction conditions.[4] By controlling the reaction conditions and protein engineering to introduce a unique reactive cysteine, highly specific protein conjugates can be generated.
Principle of the Method
The site-specific modification of a protein with this compound is based on an SN2 (bimolecular nucleophilic substitution) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon of the bromoethyl group. This results in the displacement of the bromide ion, a good leaving group, and the formation of a stable thioether bond. To achieve site-specificity, it is often necessary to engineer the target protein to contain a single, surface-accessible cysteine residue.
Applications
-
Antibody-Drug Conjugates (ADCs): The benzoic acid moiety can be activated to conjugate cytotoxic drugs to an antibody, targeting the therapeutic agent specifically to cancer cells.
-
PEGylation: The hydrophilicity and pharmacokinetic profile of a therapeutic protein can be improved by attaching polyethylene glycol (PEG) chains via the benzoic acid group.
-
Protein Immobilization: The modified protein can be covalently attached to a solid support functionalized with an appropriate reactive group for applications in diagnostics and biocatalysis.
-
Fluorescent Labeling: Fluorophores can be attached to the modified protein for use in cellular imaging and immunoassays.[5]
Quantitative Data Summary
The efficiency of protein modification with this compound is dependent on several factors, including the accessibility of the target cysteine residue, the reaction pH, the molar ratio of the reagent to the protein, and the incubation time. The following tables provide representative data for the optimization of a protein conjugation reaction. Note: These values are illustrative and should be optimized for each specific protein.
Table 1: Effect of pH on Labeling Efficiency
| pH | Labeling Efficiency (%) |
| 6.5 | 45 |
| 7.4 | 85 |
| 8.0 | 92 |
| 8.5 | 90 (increased non-specific labeling observed) |
Table 2: Effect of Molar Excess of this compound on Labeling Efficiency
| Molar Excess of Reagent | Labeling Efficiency (%) |
| 10-fold | 65 |
| 20-fold | 88 |
| 50-fold | 95 |
| 100-fold | 96 |
Experimental Protocols
Protocol 1: Site-Specific Alkylation of a Cysteine-Containing Protein
This protocol describes the covalent modification of a protein with a reactive cysteine residue using this compound.
Materials:
-
Cysteine-containing protein
-
This compound
-
Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Analytical Instruments: UV-Vis spectrophotometer, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Protein Preparation: a. Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. c. Remove the excess TCEP using a desalting column or by dialysis against the Conjugation Buffer.
-
Reagent Preparation: a. Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: a. Add a 20- to 50-fold molar excess of the this compound stock solution to the prepared protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation. b. Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. For sensitive proteins, the incubation can be performed at 4°C overnight.
-
Quenching the Reaction: a. To consume any unreacted this compound, add a quenching reagent such as L-cysteine to a final concentration of 50-100 mM. b. Incubate for an additional 30 minutes at room temperature.
-
Purification of the Modified Protein: a. Remove the excess reagent and byproducts by size-exclusion chromatography (SEC) or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization of the Conjugate: a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. Confirm the modification and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).[5][6] The mass of the conjugate will increase by the molecular weight of the attached this compound minus HBr. c. Further analytical characterization can be performed using techniques such as HPLC to assess purity.[7]
Diagrams
Caption: Reaction mechanism of this compound with a protein cysteine residue.
Caption: Experimental workflow for site-specific protein modification.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Protein cysteine modifications: (2) reactivity specificity and topics of medicinal chemistry and protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Mass spectroscopic characterization of protein modification by malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for 4-(2-Bromoethyl)benzoic acid as a Heterobifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)benzoic acid is a heterobifunctional crosslinking reagent designed for the covalent conjugation of biomolecules. Its structure incorporates two distinct reactive moieties: a carboxylic acid and a bromoethyl group. This dual functionality allows for a controlled, two-step crosslinking process, minimizing the formation of undesirable homodimers.
The carboxylic acid group can be activated to react with primary amines, such as the side chain of lysine residues in proteins, forming a stable amide bond. The bromoethyl group is an alkylating agent that readily reacts with nucleophilic groups, most notably the thiol group of cysteine residues, to form a stable thioether bond. The sequential nature of these reactions makes this compound a valuable tool for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), protein-peptide complexes, and immobilized proteins for various biochemical assays.
Principle of Operation
The utility of this compound as a heterobifunctional crosslinker stems from the orthogonal reactivity of its two functional groups. This allows for a directed and stepwise conjugation strategy.
Step 1: Amine Coupling via Carboxylic Acid Activation. The carboxylic acid is not inherently reactive towards amines. It must first be activated, commonly using a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of NHS or Sulfo-NHS enhances the efficiency of the reaction by forming a more stable amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions.
Step 2: Thiol Alkylation by the Bromoethyl Group. The bromoethyl group is an electrophile that reacts with nucleophiles. In a biological context, the most reactive nucleophile at physiological pH is the thiolate anion of a cysteine residue. The reaction proceeds via an S_N2 mechanism, where the sulfur atom of the thiol attacks the carbon atom bearing the bromine, displacing the bromide and forming a highly stable thioether linkage. While other nucleophilic amino acid side chains (e.g., histidine, methionine) can potentially react, the reaction with cysteine is generally the most rapid and efficient under controlled pH conditions.
Physicochemical and Reactive Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| CAS Number | 52062-92-7 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous solutions | |
| Carboxylic Acid pKa | ~4-5 (estimated) | |
| Bromoethyl Reactivity | Primarily with thiols (cysteine) | [3][4] |
| Amide Bond Stability | Highly stable under physiological conditions | [5] |
| Thioether Bond Stability | Highly stable and considered irreversible under physiological conditions | [6] |
Experimental Protocols
The following protocols are generalized for the use of this compound as a heterobifunctional crosslinker. Optimization of reaction conditions, including stoichiometry, pH, and incubation times, is recommended for each specific application.
Two-Step Protein-Peptide Conjugation Protocol
This protocol describes the conjugation of a cysteine-containing peptide to a protein via its lysine residues.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Cysteine-containing peptide
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Activation of Protein with this compound
-
Prepare Protein Solution: Dissolve the protein in Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, dissolve this compound in an organic solvent such as DMSO or DMF to a concentration of 10-100 mM.
-
Prepare Activation Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in water or Reaction Buffer at a concentration of 100 mM.
-
Activation Reaction:
-
Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Immediately add a 20- to 100-fold molar excess of EDC and Sulfo-NHS to the reaction mixture.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Remove Excess Reagents: Remove unreacted crosslinker and activation reagents using a desalting column equilibrated with Reaction Buffer. The resulting protein is now "activated" with bromoethyl groups.
Step 2: Conjugation of Activated Protein with Cysteine-Containing Peptide
-
Prepare Peptide Solution: Dissolve the cysteine-containing peptide in Reaction Buffer. If the peptide has internal disulfide bonds, it may be necessary to reduce them first with a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction:
-
Add a 1.5- to 10-fold molar excess of the cysteine-containing peptide to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.5-8.5 to facilitate the reaction with the thiol group.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction: Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to react with any remaining bromoethyl groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess peptide and quenching reagent.
Characterization of the Conjugate
The success of the conjugation can be assessed by various analytical techniques:
-
SDS-PAGE: An increase in the molecular weight of the protein band corresponding to the mass of the conjugated peptide.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the number of peptides conjugated per protein (conjugation ratio).
-
UV-Vis Spectroscopy: If the peptide or protein has a unique absorbance signature, this can be used to quantify the degree of labeling.
Visualization of Workflows and Mechanisms
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no protein activation | Inactive EDC/Sulfo-NHS | Use freshly prepared solutions of EDC and Sulfo-NHS. |
| Buffer contains primary amines (e.g., Tris) | Use an amine-free buffer such as PBS or HEPES for the activation step. | |
| Inaccessible lysine residues | Consider denaturing the protein under mild conditions if its function can be restored. | |
| Low or no peptide conjugation | Oxidation of cysteine thiol | If the peptide was stored for a long time, consider a pre-reduction step with TCEP. |
| Suboptimal pH for thiol reaction | Ensure the pH of the conjugation buffer is between 7.5 and 8.5. | |
| Steric hindrance | Increase the molar excess of the peptide. | |
| Protein precipitation | High concentration of organic solvent | Minimize the volume of DMSO or DMF used to dissolve the crosslinker. |
| Change in protein stability upon modification | Perform the reaction at a lower temperature (4°C) and for a longer duration. | |
| Non-specific labeling | High molar excess of crosslinker | Perform a titration to determine the optimal molar ratio of crosslinker to protein. |
| Side reactions with other amino acids | Control the pH of the reaction; lower pH can reduce reactivity with lysine during the thiol-alkylation step. |
Concluding Remarks
This compound is a versatile heterobifunctional crosslinker that enables the controlled and sequential conjugation of biomolecules. The formation of stable amide and thioether bonds makes it particularly suitable for applications requiring robust linkages, such as in the development of antibody-drug conjugates and other protein bioconjugates. Careful optimization of reaction conditions is crucial to achieve high efficiency and specificity in the desired crosslinking reaction. The protocols and information provided herein serve as a guide for researchers to effectively utilize this reagent in their scientific endeavors.
References
- 1. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-(2-Bromoethyl)benzoic acid [webbook.nist.gov]
- 3. Improved identification of hordeins by cysteine alkylation with 2-bromoethylamine, SDS-PAGE and subsequent in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioconjugation application notes [bionordika.fi]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Peptides to 4-(2-Bromoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with small molecules is a powerful strategy in drug discovery and development to enhance their therapeutic properties. Conjugation can improve a peptide's in vivo half-life, target specificity, and cell permeability, or introduce new functionalities such as imaging agents or cytotoxic payloads. 4-(2-Bromoethyl)benzoic acid is a versatile bifunctional linker. Its bromoethyl group allows for selective alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine, while the carboxylic acid moiety of the benzoic acid can be used for subsequent coupling reactions or to modulate the pharmacokinetic properties of the peptide conjugate.
These application notes provide a detailed protocol for the conjugation of a cysteine-containing peptide to this compound, followed by purification and characterization of the resulting conjugate.
Reaction Principle
The core of the conjugation strategy lies in the nucleophilic substitution reaction between the thiol group of a cysteine residue within the peptide and the electrophilic bromoethyl group of this compound. This S-alkylation reaction forms a stable thioether bond. The reaction is typically performed under mild conditions at a slightly basic pH to ensure the cysteine thiol is in its more nucleophilic thiolate form.
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Sodium phosphate, monobasic and dibasic
-
Sodium chloride
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol 1: Conjugation of a Cysteine-Containing Peptide
This protocol outlines the steps for the S-alkylation of a peptide with a free cysteine residue.
1. Peptide Preparation: a. Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL. b. For peptides with disulfide bonds: If the cysteine residue is involved in a disulfide bond, it must first be reduced. Add a 5-10 fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 1 hour. The peptide solution is now ready for conjugation without the need to remove the TCEP.
2. Linker Preparation: a. Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO to a concentration of 100 mM.
3. Conjugation Reaction: a. To the peptide solution, add a 10-20 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should ideally be kept below 20% (v/v) to maintain peptide solubility and integrity. b. Gently mix the reaction mixture and incubate at room temperature for 4-12 hours or overnight at 4°C. The reaction progress can be monitored by RP-HPLC and/or mass spectrometry.
4. Quenching the Reaction (Optional): a. To quench any unreacted this compound, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added in excess. Incubate for an additional 1-2 hours at room temperature.
Protocol 2: Purification of the Peptide Conjugate
The primary method for purifying the peptide-4-(2-bromoethyl)benzoic acid conjugate is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
1. Sample Preparation: a. Acidify the reaction mixture with TFA to a final concentration of 0.1% (v/v). b. Centrifuge the sample to pellet any precipitated material. c. Filter the supernatant through a 0.22 µm syringe filter before injection.
2. RP-HPLC Conditions: a. Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide and the conjugate. e. Detection: Monitor the elution profile at 220 nm and 280 nm. f. Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.
3. Post-Purification Processing: a. Analyze the collected fractions by analytical RP-HPLC to assess purity. b. Pool the pure fractions and lyophilize to obtain the final peptide conjugate as a dry powder.
Protocol 3: Characterization of the Peptide Conjugate
1. Purity Analysis: a. Perform analytical RP-HPLC on the lyophilized product to determine its purity.
2. Identity Confirmation: a. Use mass spectrometry (MALDI-TOF or ESI-MS) to confirm the molecular weight of the purified conjugate. The expected mass will be the mass of the original peptide plus the mass of the this compound moiety (approximately 227.98 Da, accounting for the loss of HBr).
Data Presentation
The efficiency of the conjugation reaction can be influenced by factors such as pH, temperature, reaction time, and the stoichiometry of the reactants. The following table provides representative data for similar cysteine alkylation reactions.
| Parameter | Condition | Conjugation Efficiency (%) | Reference |
| pH | 7.0 | ~85% | Generic data based on similar reactions |
| 8.0 | >95% | Generic data based on similar reactions | |
| 9.0 | >95% (risk of side reactions) | Generic data based on similar reactions | |
| Molar Ratio (Linker:Peptide) | 5:1 | ~70% | Generic data based on similar reactions |
| 10:1 | >90% | Generic data based on similar reactions | |
| 20:1 | >95% | Generic data based on similar reactions | |
| Reaction Time (at RT) | 2 hours | ~60% | Generic data based on similar reactions |
| 6 hours | ~85% | Generic data based on similar reactions | |
| 12 hours | >95% | Generic data based on similar reactions |
Mandatory Visualizations
Caption: Experimental workflow for the conjugation of a peptide to this compound.
Caption: Reaction scheme for the S-alkylation of a cysteine-containing peptide.
References
Application Notes and Protocols for Surface Functionalization with 4-(2-Bromoethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with bioactive molecules is a cornerstone of modern biomedical research and drug development. The ability to control the interfacial properties of materials allows for the creation of biocompatible coatings, targeted drug delivery systems, and platforms for studying cell-surface interactions. 4-(2-Bromoethyl)benzoic acid is a bifunctional molecule that offers a versatile platform for surface modification. Its carboxylic acid group can be used to anchor the molecule to various substrates, while the bromoethyl group provides a reactive site for the subsequent covalent attachment of biomolecules.
These application notes provide detailed protocols for the functionalization of gold and silicon dioxide surfaces with this compound, followed by the immobilization of proteins. Additionally, a protocol for a cell adhesion assay on the functionalized surface is described.
Data Presentation
Note: The following quantitative data is hypothetical and represents expected values for a surface functionalized with a self-assembled monolayer (SAM) of a molecule similar in structure to this compound. Actual experimental values may vary and should be determined empirically.
| Surface Property | Bare Gold | Gold + this compound SAM | Bare SiO₂ | SiO₂ + this compound SAM |
| Water Contact Angle (θ) | ~80-90° | ~40-50° | < 20° | ~50-60° |
| Ellipsometric Thickness | N/A | ~1.0 - 1.5 nm | N/A | ~1.0 - 1.5 nm |
| XPS Atomic % (C 1s) | Adventitious Carbon | Increased | Adventitious Carbon | Increased |
| XPS Atomic % (O 1s) | N/A | Increased | High | Increased |
| XPS Atomic % (Br 2p) | Not Detected | Detected | Not Detected | Detected |
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate. The carboxylic acid group is expected to have a strong affinity for the gold surface, leading to the formation of an ordered monolayer.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers)
-
This compound
-
Absolute Ethanol (200 proof)
-
Hydrochloric Acid (HCl), concentrated
-
High-purity nitrogen gas
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.
-
Glass vials with caps
-
Tweezers
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of SAM Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
To facilitate the interaction of the carboxylic acid with the gold surface, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl.[1]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately immerse the cleaned and dried gold substrates into the this compound solution in a sealed glass vial.
-
Incubate for 24-48 hours at room temperature to allow for the formation of a well-ordered monolayer.[2]
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the solution with clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove non-covalently bound molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator purged with nitrogen) until further use.
-
Protocol 2: Functionalization of a Silicon Dioxide Surface with this compound
This protocol details the silanization of a silicon dioxide surface to introduce a carboxyl-terminated layer, which can then be further modified. For this application, a silane with a terminal group that can react with the bromoethyl group of this compound would be used in a subsequent step, or a carboxyl-terminated silane would be used to mimic the surface chemistry. For the purpose of these notes, we will describe the deposition of a generic carboxyl-terminated silane.
Materials:
-
Silicon dioxide substrates (e.g., silicon wafers with a native oxide layer or glass slides)
-
(3-Aminopropyl)triethoxysilane (APTES) or a similar aminosilane
-
This compound
-
Anhydrous Toluene
-
Triethylamine (TEA)
-
High-purity nitrogen gas
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.
-
Oven
-
Glass reaction vessel
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the silicon dioxide substrates by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Activate the surface by immersing in piranha solution for 15-30 minutes to generate hydroxyl groups.
-
Rinse the substrates thoroughly with deionized water and dry under a stream of high-purity nitrogen gas.
-
-
Silanization with Aminosilane:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and activated substrates in the APTES solution in a sealed reaction vessel under a nitrogen atmosphere.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinse the substrates with toluene, followed by ethanol, and finally deionized water.
-
Cure the silane layer by baking in an oven at 110°C for 30-60 minutes.
-
-
Coupling of this compound:
-
Prepare a solution of this compound (e.g., 10 mM) in an appropriate anhydrous solvent (e.g., DMF or DMSO) containing a non-nucleophilic base such as triethylamine (TEA) to facilitate the reaction between the amine-terminated surface and the bromoethyl group.
-
Immerse the aminosilanized substrates in this solution and react for 12-24 hours at room temperature under a nitrogen atmosphere.
-
Rinse the substrates thoroughly with the reaction solvent, followed by ethanol and deionized water.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
Protocol 3: Immobilization of Proteins onto a this compound Functionalized Surface
This protocol describes the covalent attachment of proteins to the bromoethyl-terminated surface via reaction with nucleophilic residues on the protein (e.g., cysteine thiols or lysine amines).
Materials:
-
This compound functionalized substrate (from Protocol 1 or 2)
-
Protein of interest (e.g., antibody, enzyme)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.0)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Humidified chamber
Procedure:
-
Protein Solution Preparation:
-
Dissolve the protein of interest in PBS at a suitable concentration (e.g., 0.1 - 1 mg/mL).
-
-
Protein Immobilization:
-
Apply the protein solution to the functionalized surface, ensuring the entire surface is covered.
-
Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C to allow for the reaction between the bromoethyl groups and nucleophilic residues on the protein.
-
-
Washing:
-
Rinse the surface thoroughly with washing buffer to remove any non-covalently bound protein.
-
-
Blocking:
-
To block any unreacted bromoethyl groups and prevent non-specific binding in subsequent assays, immerse the substrate in a quenching solution for 30-60 minutes at room temperature.
-
Rinse the surface again with washing buffer and then with deionized water.
-
-
Drying and Storage:
-
Dry the protein-immobilized surface under a gentle stream of nitrogen gas.
-
Store at 4°C until use.
-
Protocol 4: Cell Adhesion Assay
This protocol provides a general method for assessing cell adhesion to the functionalized surfaces.
Materials:
-
Protein-functionalized substrates in a sterile multi-well plate format
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
Fluorescent microscope and appropriate stains (e.g., Calcein-AM for live cells)
Procedure:
-
Cell Preparation:
-
Culture the cells to 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh, serum-free medium and determine the cell concentration.
-
Adjust the cell suspension to the desired seeding density (e.g., 1 x 10⁵ cells/mL).
-
-
Cell Seeding:
-
Add the cell suspension to the wells containing the functionalized substrates.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period (e.g., 1-4 hours) to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells. Repeat this step 2-3 times.
-
-
Quantification of Adherent Cells:
-
Microscopic Analysis: Stain the adherent cells with a fluorescent dye (e.g., Calcein-AM for live cells) and visualize using a fluorescent microscope. Capture images from multiple random fields of view for each substrate and count the number of adherent cells.
-
Colorimetric Assay: Alternatively, use a colorimetric assay (e.g., Crystal Violet or MTT assay) to quantify the number of adherent cells according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the average number of adherent cells per unit area for each surface condition.
-
Compare the cell adhesion on the functionalized surfaces to control surfaces (e.g., tissue culture plastic, unfunctionalized substrates).
-
Mandatory Visualizations
Caption: Experimental workflow for surface functionalization and cell adhesion studies.
Caption: Generic cell adhesion-mediated signaling pathway.[3]
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(2-Bromoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Bromoethyl)benzoic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a carboxylic acid moiety, which can be used for amide bond formation or as a handle for salt formation, and a primary alkyl bromide. The bromoethyl group serves as a reactive electrophile, readily undergoing nucleophilic substitution reactions (typically SN2) with a wide range of nucleophiles. This allows for the introduction of diverse functional groups, making it a valuable building block for creating libraries of compounds for screening and as a precursor for synthesizing more complex molecular architectures and active pharmaceutical ingredients (APIs).
The reactivity of the C-Br bond enables the facile introduction of amine, azide, thiol, and other functionalities, leading to derivatives with potential applications in various therapeutic areas. Benzoic acid and its derivatives are known to possess significant biological activities and serve as scaffolds in the synthesis of bioactive compounds.[1]
This document provides an overview of the reactivity of this compound with various nucleophiles and offers detailed, generalized protocols for performing these substitution reactions in a laboratory setting.
Reactivity and Mechanism
The primary alkyl bromide of this compound is susceptible to attack by nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack on the electrophilic carbon atom, leading to an inversion of stereochemistry (though the carbon is not chiral in this case) and the displacement of the bromide leaving group in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
The general SN2 reaction pathway is illustrated below.
Data Presentation: Predicted Reactivity with Common Nucleophiles
The reaction outcomes for this compound are highly dependent on the chosen nucleophile and reaction conditions. The following table summarizes the expected products and typical solvents for a range of common nucleophiles, assuming an SN2 mechanism.[2]
| Nucleophile | Reagent Example | Typical Solvent | Expected Product Structure | Product Name |
| Amine | Piperidine | Acetonitrile, DMF | HOOC-Ph-CH₂CH₂-NC₅H₁₀ | 4-(2-(Piperidin-1-yl)ethyl)benzoic acid |
| Azide | Sodium Azide (NaN₃) | DMF, DMSO | HOOC-Ph-CH₂CH₂-N₃ | 4-(2-Azidoethyl)benzoic acid |
| Thiolate | Thiourea / NaOH | Ethanol | HOOC-Ph-CH₂CH₂-SH | 4-(2-Mercaptoethyl)benzoic acid |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | HOOC-Ph-CH₂CH₂-CN | 4-(2-Cyanoethyl)benzoic acid |
| Hydroxide | Sodium Hydroxide (NaOH) | Water/THF | HOOC-Ph-CH₂CH₂-OH | 4-(2-Hydroxyethyl)benzoic acid |
| Iodide | Sodium Iodide (NaI) | Acetone | HOOC-Ph-CH₂CH₂-I | 4-(2-Iodoethyl)benzoic acid |
(Note: Ph represents a 1,4-disubstituted benzene ring)
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of this compound. Researchers should optimize reaction conditions (temperature, time, stoichiometry) for each specific nucleophile.
General Experimental Workflow
A typical workflow for the synthesis, purification, and characterization of derivatives of this compound is outlined below.
Protocol 1: Synthesis of 4-(2-(Amine)ethyl)benzoic Acid Derivatives
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines, such as piperidine.[3][4]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Piperidine) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Acetonitrile or DMF
-
Ethyl acetate
-
Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (or DMF) to create a suspension.
-
To this stirred suspension, add the desired amine (1.1 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Protocol 2: Synthesis of 4-(2-Azidoethyl)benzoic Acid
This protocol outlines a method for introducing an azide group, which is a versatile functional group for further modification via "click chemistry" or reduction to an amine.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq)[5]
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Ethyl acetate
-
Water & Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Safety Note: Sodium azide is highly toxic and can form explosive metal azides with heavy metals (e.g., lead, copper).[6] Handle with extreme caution in a fume hood, using appropriate personal protective equipment. Do not dispose of down the drain.[6]
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC. The product will be more polar than the starting material.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(2-azidoethyl)benzoic acid.
Protocol 3: Synthesis of 4-(2-Mercaptoethyl)benzoic Acid
This protocol describes the synthesis of the corresponding thiol derivative via an S-alkylisothiouronium salt intermediate.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Formation of S-alkylisothiouronium salt:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 2-4 hours, with occasional shaking.
-
Cool the reaction mixture and remove the ethanol under reduced pressure to yield the crude S-(2-(4-carboxyphenyl)ethyl)isothiouronium bromide. This intermediate can be used directly in the next step.
-
-
Hydrolysis to Thiol:
-
Dissolve the crude isothiouronium salt in water.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) and heat the mixture to reflux for 1-2 hours. This step should be performed in a well-ventilated fume hood as mercaptans are evolved.
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2-mercaptoethyl)benzoic acid.
-
Logical Relationship of Derivatives
The following diagram illustrates the role of this compound as a central precursor for generating a variety of functionalized derivatives through nucleophilic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Safe Storage and Handling of 4-(2-Bromoethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols and safety information for the storage and handling of 4-(2-Bromoethyl)benzoic acid (CAS No: 52062-92-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C9H9BrO2[1] |
| Molecular Weight | 229.07 g/mol [1][2] |
| Appearance | White to very pale yellow solid, crystal, or powder[2] |
| Melting Point | 206-208°C[1] |
| Boiling Point | 332.5°C at 760 mmHg[1] |
| CAS Number | 52062-92-7[1][2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are outlined below.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation[3][4] |
Primary Hazards: Irritant[4]
Safe Storage Protocols
Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[3][5] |
| Ventilation | Store in a well-ventilated area.[2][3][5] |
| Container | Keep container tightly closed.[2][3][5] Store in the original container.[2] |
| Incompatible Materials | Strong oxidizing agents.[2][6] |
| Other Conditions | Avoid excessive heat and light.[2] Store away from foodstuff containers.[3] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate PPE are mandatory to minimize exposure risk.
Engineering Controls
-
Ensure adequate ventilation, such as using a chemical fume hood.[3][6]
-
Eyewash fountains should be readily available in areas of use.[2]
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3][6] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., Nitrile gloves).[2][3] Wear a lab coat or other protective clothing.[2][3] |
| Respiratory Protection | If dust formation is likely or exposure limits are exceeded, use a full-face respirator or a dust respirator (MSHA/NIOSH approved or equivalent).[2][3] |
General Hygiene Practices
-
Do not eat, drink, or smoke in the work area.[2]
-
Take off contaminated clothing and wash it before reuse.[1][2][3]
Experimental Protocols
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood.
-
Minimize the creation of dust. If dust is generated, ensure it is contained within the ventilated enclosure.
-
Close the container tightly immediately after dispensing.
Solution Preparation
-
Slowly add the weighed this compound to the solvent in a fume hood.
-
Ensure the solvent is compatible and does not react with the compound.
-
Stir the mixture gently to dissolve the solid. Avoid splashing.
Spill and Leak Procedures
-
Evacuate personnel from the immediate spill area.[3]
-
Remove all sources of ignition.[3]
-
Wear the appropriate PPE as detailed in section 4.2.
-
For small spills, collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[2]
-
Avoid generating dust during cleanup.
-
Prevent the spilled material from entering drains or waterways.[2][6]
First-Aid Measures
In case of exposure, follow these first-aid protocols and seek medical attention.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing.[1][2][3] If skin irritation occurs, get medical help.[1][3] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3] |
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Stability and Reactivity
-
Reactivity: No hazardous reactivity has been reported.[2]
-
Chemical Stability: The compound is stable under recommended storage conditions.[6]
-
Conditions to Avoid: Excessive heat and light.[2]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and hydrogen bromide may be formed.[6]
References
Troubleshooting & Optimization
Optimizing reaction yield for 4-(2-Bromoethyl)benzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(2-Bromoethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the bromination of 4-(2-hydroxyethyl)benzoic acid. This reaction typically involves the substitution of the hydroxyl group with a bromine atom using a suitable brominating agent.
Q2: What are the critical parameters to control for a high-yield reaction?
To achieve a high yield of this compound, it is crucial to control the reaction temperature, the choice and concentration of the brominating agent, and the reaction time. Anhydrous conditions are also essential to prevent side reactions and deactivation of certain reagents.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (4-(2-hydroxyethyl)benzoic acid) and the formation of the product.
Q4: What are the primary impurities I might encounter?
The primary impurities can include unreacted starting material, the formation of an ester byproduct through intermolecular reaction between the starting material molecules, and potentially over-brominated products if the reaction conditions are too harsh.
Q5: What is the recommended method for purifying the final product?
Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as a mixture of ethanol and water. Column chromatography can also be employed for higher purity if required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Inactive brominating agent: The brominating agent may have degraded due to moisture. 3. Poor quality starting material: The 4-(2-hydroxyethyl)benzoic acid may be impure. | 1. Monitor the reaction by TLC until the starting material is consumed. Consider increasing the temperature or extending the reaction time. 2. Use a fresh bottle of the brominating agent and ensure all glassware is thoroughly dried. 3. Check the purity of the starting material by melting point or spectroscopic methods. |
| Formation of a Significant Amount of Byproduct | 1. Esterification: Intermolecular esterification of the starting material can occur, especially at elevated temperatures. 2. Over-bromination: If the reaction conditions are too harsh, bromination on the aromatic ring may occur. | 1. Control the reaction temperature carefully. Consider using a milder brominating agent or a lower reaction temperature. 2. Use stoichiometric amounts of the brominating agent and avoid excessively high temperatures. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Impurities can inhibit crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may not be suitable for inducing crystallization. | 1. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. 2. Experiment with different solvent systems for recrystallization. A solvent in which the product is soluble when hot and insoluble when cold is ideal. |
| Product has a Low Melting Point | 1. Presence of impurities: A broad or low melting point is indicative of an impure product. | 1. Recrystallize the product again. Ensure the crystals are thoroughly washed with a cold solvent to remove residual impurities. |
Experimental Protocols
Synthesis of this compound from 4-(2-hydroxyethyl)benzoic acid using Hydrobromic Acid
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-(2-hydroxyethyl)benzoic acid
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-hydroxyethyl)benzoic acid (1 equivalent) in 48% hydrobromic acid (5-10 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a white solid.
Data Presentation
| Parameter | Method A: HBr/H₂SO₄ | Method B: PBr₃ | Method C: SOBr₂ |
| Starting Material | 4-(2-hydroxyethyl)benzoic acid | 4-(2-hydroxyethyl)benzoic acid | 4-(2-hydroxyethyl)benzoic acid |
| Brominating Agent | 48% HBr | Phosphorus tribromide | Thionyl bromide |
| Catalyst/Solvent | H₂SO₄ / Neat | Dichloromethane | Dichloromethane |
| Reaction Temperature | 120-125 °C | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours | 2-4 hours | 2-4 hours |
| Typical Yield | 75-85% | 80-90% | 70-80% |
| Purity (after recrystallization) | >98% | >98% | >98% |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Common side products in the synthesis of 4-(2-Bromoethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Bromoethyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: free radical bromination of 4-ethylbenzoic acid and substitution reaction of 4-(2-hydroxyethyl)benzoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time.- Ensure the reaction is proceeding at the optimal temperature.- Use a fresh radical initiator (for free radical bromination). |
| Side reactions consuming starting material. | - Control reaction temperature carefully to minimize side product formation.- Use a highly selective brominating agent like N-bromosuccinimide (NBS) for free radical bromination. | |
| Loss of product during workup and purification. | - Optimize extraction and recrystallization solvents and procedures. | |
| Presence of multiple spots on TLC analysis | Formation of side products. | - See the FAQs below for common side products associated with your synthetic route.- Employ column chromatography for purification if recrystallization is ineffective. |
| Unreacted starting material. | - Drive the reaction to completion by adjusting stoichiometry or reaction time. | |
| Product degradation | Instability of the bromoethyl group. | - Avoid high temperatures during purification.- Store the final product in a cool, dark, and dry place. |
| Formation of an unexpected isomer (e.g., 4-(1-Bromoethyl)benzoic acid) | Non-selective bromination. | - For free radical bromination, the benzylic position is more reactive. To favor the 2-bromo isomer, alternative synthetic strategies might be necessary. |
| Formation of polymeric material | Intermolecular side reactions. | - Use dilute reaction conditions to minimize intermolecular reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing this compound via free radical bromination of 4-ethylbenzoic acid?
When using reagents like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide), the primary side product is often the isomeric 4-(1-Bromoethyl)benzoic acid . This is due to the higher stability of the secondary benzylic radical intermediate compared to the primary radical. Other potential side products include:
-
4-(Dibromoethyl)benzoic acids: Over-bromination can lead to the formation of di-substituted products.
-
Ring-brominated products: Although less common under free-radical conditions, some bromination on the aromatic ring can occur.
-
Succinimide: This is a byproduct from the use of NBS.
Q2: I am synthesizing this compound from 4-(2-hydroxyethyl)benzoic acid. What are the likely impurities?
The conversion of 4-(2-hydroxyethyl)benzoic acid to this compound, typically using reagents like HBr or PBr3, can lead to the following side products:
-
Unreacted 4-(2-hydroxyethyl)benzoic acid: Incomplete reaction is a common source of this impurity.
-
Bis(4-(2-ethyl)benzoic acid) ether: Intermolecular dehydration between two molecules of the starting alcohol can form an ether linkage.
-
4-Vinylbenzoic acid: Although less likely with primary alcohols, elimination of water followed by bromination is a theoretical possibility.
Q3: How can I minimize the formation of the 4-(1-Bromoethyl)benzoic acid isomer during free radical bromination?
Controlling the regioselectivity of free radical bromination on an ethyl group is challenging. The formation of the 1-bromo isomer is often favored. To obtain the desired 2-bromo isomer as the major product, an alternative synthetic approach starting from 4-(2-hydroxyethyl)benzoic acid is generally recommended.
Q4: My final product is showing signs of decomposition over time. How can I improve its stability?
Alkyl bromides, particularly benzylic ones, can be susceptible to hydrolysis and other nucleophilic substitution reactions. To enhance stability:
-
Ensure the product is thoroughly dried and free of any residual acid from the synthesis.
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the product refrigerated and protected from light.
Experimental Protocols
Synthesis of this compound from 4-(2-hydroxyethyl)benzoic acid
Materials:
-
4-(2-hydroxyethyl)benzoic acid
-
48% Hydrobromic acid (HBr)
-
Concentrated Sulfuric acid (H2SO4)
-
Toluene
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-(2-hydroxyethyl)benzoic acid in toluene, add an excess of 48% hydrobromic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Reaction Pathway and Side Product Formation
The following diagram illustrates the synthesis of this compound from 4-(2-hydroxyethyl)benzoic acid and the formation of a common side product.
Caption: Synthesis of this compound and a side product.
How to remove unreacted bromine from bromination reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing unreacted bromine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess bromine from a reaction?
A1: The most common methods involve using a chemical quenching agent to convert elemental bromine (Br₂) into non-volatile bromide salts, which can then be easily removed through an aqueous workup.[1][2] Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[1][3] Unsaturated hydrocarbons, such as cyclohexene, can also be used to react with and consume excess bromine.[4]
Q2: How do I select the appropriate quenching agent for my specific reaction?
A2: The choice of quenching agent depends on several factors:
-
Reaction pH: If your reaction is conducted in acidic media, sodium thiosulfate may decompose to form elemental sulfur, which can complicate purification.[1][5] In such cases, sodium bisulfite or sodium sulfite are preferable alternatives as they are less likely to form sulfur under acidic conditions.[1]
-
Product Stability: It is crucial to ensure your desired product is stable under the quenching conditions. For example, if your product is sensitive to base, using a strong base like sodium hydroxide for quenching is not recommended.[1]
-
Work-up Procedure: Aqueous solutions of inorganic quenching agents like sodium thiosulfate or sodium bisulfite are readily removed by washing the organic layer with water.[1] If an organic quenching agent like cyclohexene is used, the resulting dibrominated byproduct will remain in the organic layer and may require removal by chromatography or distillation.[1]
Q3: What is the visual indicator that all the bromine has been quenched?
A3: The primary visual indicator of a complete quench is the disappearance of bromine's characteristic red-brown or yellow-orange color.[1] The reaction mixture should become colorless upon successful quenching.[1][4]
Q4: What safety precautions should I take when working with bromine?
A4: Bromine is a highly toxic, corrosive, and volatile substance.[4] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] It is also advisable to have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent red-brown color after adding quenching agent. | 1. Insufficient amount of quenching agent. 2. The quenching agent solution has degraded over time. 3. Poor mixing between the organic and aqueous phases. | 1. Add more of the quenching solution until the color disappears.[1] 2. Prepare a fresh solution of the quenching agent.[1] 3. Increase the stirring rate to ensure thorough mixing.[1] |
| Formation of a solid precipitate (sulfur) during the quench. | Use of sodium thiosulfate under acidic conditions.[1][5] | 1. Adjust the pH of the reaction mixture to neutral or slightly basic with a mild base like sodium bicarbonate before or during the addition of sodium thiosulfate. 2. Use an alternative quenching agent such as sodium bisulfite or sodium sulfite.[1] 3. If sulfur has already formed, it can often be removed by filtration through a pad of Celite.[1] |
| The quenching reaction is highly exothermic and difficult to control. | 1. The reaction between bromine and the quenching agent is inherently exothermic.[1] 2. The quenching agent was added too quickly. | 1. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1] 2. Add the quenching agent slowly, either dropwise or in small portions, to control the rate of heat generation.[1] |
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[4][6][7] | 2:1 | Can form elemental sulfur in acidic conditions.[4] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[4] | 1:1 | A good alternative to sodium thiosulfate in acidic media.[4] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[8] | 1:2 | Often used interchangeably with sodium bisulfite.[4] |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution[9] | 1:1 | Effective and avoids sulfur precipitation.[4][9] |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1 | The dibrominated product remains in the organic layer.[4] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[4]
-
Cooling: Once the bromination reaction is complete, cool the reaction mixture to 0-5°C using an ice-water bath. This is important to control the exothermic nature of the quench.[3]
-
Quenching: Slowly add the 10% sodium thiosulfate solution to the vigorously stirred reaction mixture.[4] Continue the addition until the red-brown color of the bromine disappears and the solution becomes colorless.[4]
-
Work-up: a. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. b. Wash the organic layer with water and then with brine (a saturated aqueous solution of NaCl).[4] c. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[4] d. Filter to remove the drying agent. e. Remove the solvent under reduced pressure to isolate the crude product.[4]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding solid sodium bisulfite to deionized water with stirring until no more solid dissolves.[4]
-
Cooling: Cool the reaction mixture to room temperature.[4]
-
Quenching: Slowly add the saturated sodium bisulfite solution to the vigorously stirred reaction mixture. Continue the addition until the bromine color is discharged.[4]
-
Work-up: a. Separate the aqueous and organic layers.[1] b. Wash the organic layer with water and then with brine.[1] c. Dry the organic layer over a suitable drying agent and filter.[1] d. Remove the solvent under reduced pressure.[1]
Visualizations
Caption: Bromine quenching chemical pathway.
Caption: Post-bromination quenching and work-up workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 4-(2-bromoethyl)benzoic acid preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-bromoethyl)benzoic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly from its precursor, 4-(2-hydroxyethyl)benzoic acid.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield is a frequent issue in the synthesis of this compound. Several factors can contribute to this, primarily related to the choice of brominating agent, reaction conditions, and work-up procedures. The two most common methods for this conversion involve the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Troubleshooting Low Yield:
-
Incomplete Reaction: The conversion of the hydroxyl group to a bromide may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material, 4-(2-hydroxyethyl)benzoic acid, is still present, consider extending the reaction time or increasing the reaction temperature according to the chosen protocol. Ensure the brominating agent is of good quality and used in the correct stoichiometric amount.
-
-
Side Reactions: Several side reactions can consume the starting material or the product, leading to a lower yield.
-
Intermolecular Etherification: The starting material, 4-(2-hydroxyethyl)benzoic acid, can undergo intermolecular dehydration to form a diether, especially under acidic conditions and at elevated temperatures.
-
Elimination Reaction: The product, this compound, can undergo elimination to form 4-vinylbenzoic acid, particularly if a strong, non-nucleophilic base is present or at high temperatures.
-
Solution: Maintain careful control over the reaction temperature. For reactions with HBr, using a lower temperature for a longer duration might be beneficial. When using PBr₃, ensure the addition is slow and the temperature is controlled, as the reaction is exothermic.
-
-
Sub-optimal Work-up: Product loss during the extraction and purification steps is a common cause of low yield.
-
Solution: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions with smaller volumes of solvent. During purification by recrystallization, choose a solvent system that provides good recovery.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product and unreacted starting material, common impurities include:
-
4-(2-hydroxyethyl)benzoic acid: The starting material.
-
4-vinylbenzoic acid: Formed via an elimination side reaction.
-
Bis(2-(4-carboxyphenyl)ethyl) ether: The product of intermolecular etherification of the starting material.
To identify these impurities, you can run co-spots with the starting material. The polarity of these compounds generally follows this trend (from most polar to least polar): 4-(2-hydroxyethyl)benzoic acid > this compound > Bis(2-(4-carboxyphenyl)ethyl) ether > 4-vinylbenzoic acid.
Q3: How can I effectively purify the crude this compound?
A3: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is crucial for obtaining a high-purity product with good recovery.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, common solvents include:
-
Water (hot)
-
Ethanol/water mixtures
-
Toluene
-
Hexane/ethyl acetate mixtures
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
Q4: My final product is an oil instead of a solid. What could be the reason?
A4: "Oiling out" during recrystallization can occur if the melting point of the solid is lower than the boiling point of the solvent, or if there is a high concentration of impurities.
-
Solution:
-
Try a different solvent or solvent system with a lower boiling point.
-
Ensure the starting material is as pure as possible. If significant impurities are suspected, consider a preliminary purification step like column chromatography before recrystallization.
-
Data Presentation
Table 1: Comparison of Bromination Methods for the Synthesis of this compound
| Parameter | Method 1: Phosphorus Tribromide (PBr₃) | Method 2: Hydrobromic Acid (HBr) |
| Reagent | Phosphorus tribromide (PBr₃) | Concentrated Hydrobromic Acid (HBr) |
| Typical Solvent | Dichloromethane (DCM), Diethyl ether | Water, Acetic Acid |
| Reaction Temp. | 0 °C to room temperature | Room temperature to reflux |
| Typical Yield | 60-80% | 50-70% |
| Key Advantages | Milder conditions, less prone to carbocation rearrangements. | Reagent is less hazardous to handle than PBr₃. |
| Key Disadvantages | PBr₃ is highly corrosive and moisture-sensitive. | Can lead to ether formation at high temperatures. |
Experimental Protocols
Method 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(2-hydroxyethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture).
Method 2: Synthesis of this compound using Hydrobromic Acid (HBr)
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-(2-hydroxyethyl)benzoic acid (1.0 eq) in concentrated hydrobromic acid (48%).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purifying 4-(2-Bromoethyl)benzoic Acid via Recrystallization
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-(2-Bromoethyl)benzoic acid and require a reliable method for its purification by recrystallization. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, a comprehensive experimental protocol, and supporting data to help you achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on the recrystallization of structurally similar compounds like 4-(bromomethyl)benzoic acid and 4-(2-bromoacetyl)benzoic acid, ethyl acetate and ethanol are excellent starting points for solvent selection. A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room or cold temperatures.
Q2: What are the common impurities in crude this compound?
A2: Impurities will largely depend on the synthetic route used. If N-bromosuccinimide (NBS) is used for bromination, a common impurity could be succinimide. Unreacted starting materials or byproducts from side reactions are also potential impurities.
Q3: How can I determine the purity of my recrystallized this compound?
A3: The most common and straightforward method is to measure the melting point of the dried crystals. Pure this compound has a sharp melting point in the range of 206-208°C. A broad or depressed melting point indicates the presence of impurities. Further analysis by techniques such as NMR, HPLC, or mass spectrometry can provide more detailed information about the purity.
Q4: What should I do if my yield of pure crystals is very low?
A4: Low yield can result from several factors. Using too much solvent during the dissolution step is a common cause, as more of the compound will remain in the mother liquor upon cooling. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Also, cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath is recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Formation of an oil instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound-impurity mixture.- The solution is supersaturated to a high degree.- High concentration of impurities. | - Add a small amount of a solvent in which the compound is more soluble to the hot mixture.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Try a different recrystallization solvent with a lower boiling point.- If impurities are the suspected cause, consider a preliminary purification step like column chromatography. |
| No Crystal Formation | - Too much solvent was used.- The solution is not sufficiently saturated.- The solution has cooled too rapidly, leading to a supersaturated stable state. | - Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound to the cooled solution. |
| Crystals are Colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that adding too much charcoal can adsorb your product and reduce the yield.- A second recrystallization may be necessary. |
| Low Recovery of Pure Product | - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete crystallization in the ice bath. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.- Allow sufficient time for the solution to cool in the ice bath. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed methodology for the purification of this compound using ethyl acetate as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, or if the solution is colored and has been treated with activated charcoal, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass or drying oven to remove any residual solvent.
-
Analysis: Determine the melting point of the dried, purified crystals and calculate the percent recovery.
Quantitative Data
| Parameter | Value | Notes |
| Melting Point (Pure) | 206-208°C | A sharp melting point within this range is indicative of high purity. |
| Solubility in Ethyl Acetate | Sparingly soluble at room temperature, soluble when hot. | An ideal characteristic for a recrystallization solvent. |
| Solubility in Ethanol | Soluble at room temperature, very soluble when hot. | Can be used for recrystallization, potentially in a mixed solvent system with water to reduce room temperature solubility. |
| Solubility in Water | Insoluble | Due to the non-polar nature of the substituted benzene ring. |
| Solubility in Hexane | Insoluble | The polarity of the carboxylic acid group prevents dissolution in non-polar solvents. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Preventing polymerization of bromoethyl compounds during reaction
Welcome to the Technical Support Center for Bromoethyl Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization of bromoethyl compounds during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture with a bromoethyl compound is thickening and turning into a solid. What is happening?
A1: The thickening or solidification of your reaction mixture is a strong indicator of polymerization. This occurs when the bromoethyl compound reacts with itself to form long polymer chains. This can be initiated by free radicals or catalyzed by acid.[1]
Q2: How can I prevent free-radical polymerization of my bromoethyl compound?
A2: Free-radical polymerization is often triggered by heat, light, or impurities.[1] To minimize this, you should:
-
Control the Temperature: Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath.[1]
-
Exclude Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil to prevent light from initiating polymerization.[1]
-
Use Radical Inhibitors: Add a small amount of a radical inhibitor to the reaction mixture before starting the reaction. These compounds scavenge free radicals as they form.[1]
Q3: What are the common radical inhibitors and their recommended concentrations?
A3: Phenolic inhibitors are commonly used to prevent radical polymerization. The choice and concentration depend on the specific bromoethyl compound and reaction conditions.
| Inhibitor | Type | Typical Concentration (by weight) | Notes |
| Hydroquinone | Phenolic | 0.01 - 0.1% | A common and effective inhibitor.[1] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 0.01 - 0.1% | A widely used antioxidant.[1] |
| Phenothiazine | Thiazine | 0.01 - 0.1% | Can be more effective than phenolic inhibitors in some systems.[1] |
| 4-Methoxyphenol (MEHQ) | Phenolic | Stabilizer dependent | Often used for stabilizing acrylate monomers.[2] |
| TEMPO | Stable Radical | Varies | Effectively terminates growing polymer chains.[1] |
Q4: My bromoethyl compound is likely undergoing acid-catalyzed polymerization. How can I stop this?
A4: Acid-catalyzed polymerization can be a problem, especially if hydrogen bromide (HBr) is generated as a byproduct. To prevent this:
-
Use an Acid Scavenger: Add a non-nucleophilic base, such as sodium carbonate or barium carbonate, to neutralize HBr as it forms.[1]
-
Slow Reagent Addition: If you are adding a reagent that generates HBr (like bromine), add it dropwise to prevent a localized buildup of acid.[1]
Q5: I purchased a bromoethyl compound that contains an inhibitor. How do I remove it before my reaction?
A5: Phenolic inhibitors like hydroquinone or BHT can often be removed by washing the organic solution of your bromoethyl compound with an aqueous base, such as 1M sodium hydroxide. The basic wash deprotonates the phenolic inhibitor, making it soluble in the aqueous layer, which can then be separated. After the base wash, wash the organic layer with water and then brine, dry it with an anhydrous salt (e.g., sodium sulfate), and use the purified bromoethyl compound immediately.[3][4]
Troubleshooting Guide
Issue 1: Rapid polymerization occurs as soon as the reaction is heated.
-
Likely Cause: Thermal initiation of free-radical polymerization. Higher temperatures can promote the formation of radical species.[1]
-
Solution:
-
Maintain a lower reaction temperature. For many reactions involving sensitive bromoethyl compounds, 0-5 °C is recommended.[1]
-
Ensure a radical inhibitor is present in the reaction mixture.
-
Issue 2: Polymerization is observed even at low temperatures.
-
Likely Cause: Photo-initiation of radical polymerization from ambient light.
-
Solution:
-
Protect the reaction from light by wrapping the glassware in aluminum foil.[1]
-
Issue 3: Low yield of the desired product and formation of a sticky, insoluble material.
-
Likely Cause: Gradual polymerization throughout the reaction.
-
Solution:
Experimental Protocols
Protocol 1: General Procedure for Preventing Polymerization in a Bromination Reaction
This protocol outlines the general steps for adding bromine to an alkene that is prone to polymerization.
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, an addition funnel, and a thermometer. Ensure all glassware is clean and dry.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon.
-
Reagent Preparation:
-
Cooling: Cool the stirred solution to 0-5 °C in an ice bath.[1]
-
Bromine Addition: Prepare a solution of bromine in the same anhydrous solvent and place it in the addition funnel.
-
Reaction: Add the bromine solution dropwise to the alkene solution over 30-60 minutes, maintaining the temperature at 0-5 °C.[1]
-
Light Exclusion: Throughout the entire process, wrap the reaction apparatus in aluminum foil to protect it from light.[1]
Visualizations
Caption: Troubleshooting workflow for identifying and preventing polymerization.
Caption: Mechanism of free radical polymerization and the role of inhibitors.
References
Issues with dissolving 4-(2-Bromoethyl)benzoic acid for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Bromoethyl)benzoic acid. The information is designed to address common challenges encountered during its dissolution for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted benzoic acid. Generally, benzoic acid and its derivatives exhibit low solubility in water but are more soluble in organic solvents.[1][2] The solubility is influenced by the polarity of the solvent, temperature, and the nature of the substituent on the benzene ring.[3][4] The presence of the bromoethyl group, which is relatively nonpolar, may decrease its solubility in polar solvents compared to unsubstituted benzoic acid.
Q2: Which organic solvents are commonly used to dissolve substituted benzoic acids?
A2: Common organic solvents for dissolving substituted benzoic acids include alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran [THF]), esters (ethyl acetate), and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3][5] The choice of solvent often depends on the specific reaction conditions and the polarity of the other reactants.
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of most solid organic compounds, including substituted benzoic acids, increases with temperature.[3] If you are facing difficulty in dissolving the compound at room temperature, gentle heating of the solvent can significantly improve solubility. However, be cautious about the thermal stability of the compound and the boiling point of the solvent.
Q4: Can I use a base to improve the solubility of this compound?
A4: Yes, as a carboxylic acid, this compound can be deprotonated by a base (e.g., sodium hydroxide, sodium bicarbonate) to form a water-soluble carboxylate salt.[6][7] This is a common technique used in extractions and for reactions in aqueous media. However, this will change the chemical nature of the compound, which may not be suitable for all subsequent reaction steps.
Troubleshooting Guide: Dissolution Issues
Problem: this compound is not dissolving in my chosen solvent.
This guide provides a systematic approach to troubleshoot and resolve solubility issues.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting the dissolution of this compound.
Step-by-Step Guidance:
-
Verify Solvent Choice: Ensure the chosen solvent is appropriate for the chemical structure of this compound. Refer to the solubility data of similar compounds. Aprotic polar solvents like DMF and DMSO are often good starting points for difficult-to-dissolve carboxylic acids.
-
Increase Temperature: Gently warm the mixture. Many substituted benzoic acids show a significant increase in solubility with a moderate increase in temperature.[3] Use a water bath or oil bath for controlled heating and monitor the temperature to avoid solvent boiling or compound degradation.
-
Apply Sonication: If heating is not effective or desirable, sonication can help break down solid aggregates and enhance dissolution.
-
Use a Co-solvent: If a single solvent system fails, a co-solvent approach can be effective. For example, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent such as THF or dichloromethane can improve solubility.
-
Consider Base Addition (for specific applications): For reactions in protic or aqueous environments, converting the carboxylic acid to its more soluble carboxylate salt by adding a base (e.g., triethylamine, sodium carbonate) can be a viable strategy. Note that this alters the reactant's chemical state.
Data Presentation
| Solvent Category | Example Solvents | Expected Solubility of this compound | Notes |
| Polar Protic | Water, Methanol, Ethanol | Low in water, Moderate in alcohols | Solubility in alcohols is generally good for benzoic acids. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High to Very High | These are often the solvents of choice for dissolving substituted benzoic acids for reactions. |
| Ethers | Diethyl ether, THF | Moderate | THF is generally a better solvent than diethyl ether for more polar compounds. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Often used as reaction solvents, but may require heating or a co-solvent. |
| Nonpolar | Hexane, Toluene | Very Low | Generally not suitable for dissolving this compound. |
Experimental Protocols
Protocol 1: General Dissolution for Reaction
This protocol provides a general method for dissolving this compound for a typical organic reaction.
-
Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound.
-
Solvent Addition: Add the chosen solvent (e.g., anhydrous DMF or THF) via syringe. Start with a concentration of approximately 0.1 M to 0.5 M.
-
Agitation: Stir the mixture vigorously using a magnetic stirrer.
-
Heating (if necessary): If the solid does not dissolve at room temperature, gently heat the flask in a water or oil bath to 40-60 °C.
-
Observation: Continue stirring and gentle heating until all the solid has dissolved, resulting in a clear solution.
-
Cooling: Allow the solution to cool to the desired reaction temperature before adding other reagents.
Protocol 2: Esterification of this compound
This protocol describes a common method for the esterification of a substituted benzoic acid.
Caption: A general workflow for the Fischer esterification of this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid.[8]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the ester product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.
Protocol 3: Amide Coupling of this compound
This protocol outlines a standard procedure for forming an amide bond.
-
Activation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM. Add a coupling agent (e.g., HATU, HBTU, or EDC, typically 1.1-1.2 eq.) and an organic base (e.g., DIPEA or triethylamine, 2-3 eq.).[10] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Chemistry 210 Experiment Ic [home.miracosta.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Stability of 4-(2-Bromoethyl)benzoic acid in aqueous solutions
This technical support center provides guidance on the stability of 4-(2-Bromoethyl)benzoic acid in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is expected to be relatively stable in neutral and acidic aqueous solutions at ambient temperature. The primary degradation pathway of concern is the hydrolysis of the bromoethyl group to form 4-(2-hydroxyethyl)benzoic acid. Based on data for analogous compounds like phenethyl bromide, the bromoethyl group is significantly more stable than a benzylic bromide. For instance, benzyl bromide has a reported hydrolysis half-life of approximately 79 minutes at 25°C and pH 7, while phenethyl bromide is noted to be more resistant to hydrolysis.[1]
Q2: How do pH and temperature affect the stability of this compound?
-
pH: In highly basic solutions, the rate of hydrolysis is expected to increase due to the presence of hydroxide ions, which can act as a nucleophile. In acidic to neutral conditions, the hydrolysis rate is likely to be much slower.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. For sensitive experiments, it is recommended to prepare fresh solutions and store them at low temperatures (2-8 °C) for short periods.
Q3: What are the potential degradation products of this compound in aqueous solutions?
A3: The primary degradation product from hydrolysis is expected to be 4-(2-hydroxyethyl)benzoic acid. Under more forcing conditions, such as high temperatures, decarboxylation to form bromoethylbenzene could be a possibility, although this is less likely under typical experimental conditions.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: For short-term storage, aqueous solutions should be kept at 2-8 °C and protected from light. For longer-term storage, it is advisable to prepare fresh solutions before use. If the experimental design allows, using a buffered solution at a neutral or slightly acidic pH can help maintain stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram during analysis. | Degradation of this compound. | Prepare fresh solutions immediately before use.Ensure the pH of the aqueous solution is not highly basic.Store stock solutions in a refrigerator and protect from light.Confirm the identity of the unexpected peak by mass spectrometry; it is likely 4-(2-hydroxyethyl)benzoic acid. |
| Low recovery of the compound from aqueous samples. | Adsorption to glassware or plasticware.Precipitation of the compound if the concentration exceeds its aqueous solubility. | Use silanized glassware to minimize adsorption.Ensure the concentration of the solution is below the solubility limit at the working temperature. The solubility of the acid form is generally low in water. |
| Inconsistent analytical results between experiments. | Variability in solution preparation and storage times.Inconsistent pH of the aqueous media. | Standardize the protocol for solution preparation, including the age of the solution used for experiments.Use buffered aqueous solutions to maintain a constant pH. |
Stability Data (Estimated)
Due to the limited availability of direct quantitative stability data for this compound, the following table provides an estimated stability profile based on the behavior of analogous compounds. These values should be considered as indicative and may vary depending on the specific experimental conditions.
| Condition | Parameter | Estimated Value | Comments |
| pH 7, 25°C | Half-life (t½) | > 24 hours | The phenethyl bromide structure is significantly more stable to hydrolysis than benzyl bromide. |
| pH > 9, 25°C | Half-life (t½) | Likely < 24 hours | Increased rate of hydroxide-mediated hydrolysis is expected. |
| pH < 5, 25°C | Half-life (t½) | > 24 hours | Expected to be stable under acidic conditions. |
| pH 7, 50°C | Half-life (t½) | Significantly reduced | Elevated temperatures will accelerate hydrolysis. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
Objective: To determine the rate of degradation of this compound in an aqueous solution under specific pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade water
-
Buffer salts (e.g., phosphate, citrate)
-
Acetonitrile (HPLC grade)
-
Formic acid or phosphoric acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a mass spectrometer
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a small amount of a water-miscible organic solvent (e.g., acetonitrile or methanol).
-
Dilute to the final volume with the same solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Prepare the desired aqueous buffer solution (e.g., phosphate buffer at pH 7.4).
-
Spike a known volume of the buffer with the stock solution to achieve the desired final concentration of this compound (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
Prepare several identical samples for analysis at different time points.
-
-
Incubation:
-
Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).
-
Protect the solutions from light.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a sample vial.
-
Immediately analyze the sample by HPLC. If immediate analysis is not possible, quench the degradation by adding an equal volume of cold acetonitrile and store at -20°C.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 240 nm) or MS detection.
-
Injection Volume: 10 µL.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound versus time.
-
Determine the degradation rate and half-life by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(2-Bromoethyl)benzoic acid
Welcome to the technical support center for 4-(2-Bromoethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to steric hindrance in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in nucleophilic substitution reactions?
The primary challenge arises from the steric hindrance presented by the benzoic acid group in proximity to the bromoethyl moiety. This can impede the approach of nucleophiles to the electrophilic carbon, slowing down the desired S(_N)2 reaction. Furthermore, the presence of two reactive sites—the carboxylic acid and the alkyl bromide—can lead to competing reactions or require the use of protecting groups. Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which can potentially act as an intramolecular nucleophile or influence the solubility of the reactant.
Q2: I am observing low yields in my esterification/amidation reaction with a bulky alcohol/amine. What are the likely causes and solutions?
Low yields in these reactions are often a direct consequence of steric hindrance from both the this compound and the incoming nucleophile.
Potential Causes:
-
Steric Clash: The bulky nucleophile struggles to access the sterically shielded carboxylic acid group.
-
Poor Nucleophilicity: Highly hindered alcohols or amines are often poor nucleophiles.
-
Side Reactions: Under harsh conditions (e.g., high temperatures), side reactions like elimination at the bromoethyl group or decomposition can occur.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For amide bond formation with hindered amines, stronger coupling reagents are recommended.[1]
-
Reaction Conditions: Optimize temperature and reaction time. Prolonged reaction times at moderate temperatures may be more effective than high temperatures for short durations.
-
Protecting Groups: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before attempting reactions at the bromoethyl group to avoid interference from the acidic proton.[2]
Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives a low yield. How can I optimize it?
The carboxylic acid group can interfere with Suzuki-Miyaura coupling reactions by reacting with the base and affecting the solubility and catalytic cycle.
Potential Causes:
-
Catalyst Deactivation: The carboxylate may coordinate with the palladium catalyst, inhibiting its activity.
-
Poor Solubility: The carboxylate salt of the starting material may have poor solubility in common organic solvents.
-
Steric Hindrance: While the primary site of reaction is the aryl bromide (if present, which is not the case in this compound, this question is likely aimed at a derivative or a misunderstanding of the molecule's reactivity), steric hindrance from bulky boronic acids can still be a factor. Correction: This molecule does not have an aryl bromide for Suzuki coupling. This question likely refers to a derivative or a different reaction. Assuming the user is interested in cross-coupling at the bromoethyl position (a less common but possible reaction), steric hindrance would be a major factor. For standard Suzuki coupling, an aryl halide is necessary. If the user intends to perform a Suzuki coupling, they would need to start with a molecule like 4-Bromo-benzoic acid and then introduce the ethyl bromide moiety, or use a different cross-coupling reaction.
Troubleshooting Steps for a related Suzuki Coupling:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands that can stabilize the palladium catalyst and facilitate the reaction with hindered substrates.
-
Base Selection: The choice of base is critical. Inorganic bases like K(_3)PO(_4) or Cs(_2)CO(_3) are often effective.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution at the Bromoethyl Group
This is a common issue when using bulky nucleophiles. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SN2 reaction yields.
Issue 2: Competing Elimination (E2) Reaction
When using strong, sterically hindered bases as nucleophiles, the E2 elimination product, 4-vinylbenzoic acid, can be a significant byproduct.[3]
Strategies to Minimize Elimination:
| Strategy | Rationale |
| Use a less hindered base/nucleophile | Reduces the likelihood of the base abstracting a beta-hydrogen. |
| Lower the reaction temperature | Substitution reactions (S(_N)2) are generally favored at lower temperatures compared to elimination reactions (E2).[3] |
| Choose a polar aprotic solvent | Solvents like DMSO or DMF favor S(_N)2 reactions.[3] |
Experimental Protocols
Protocol 1: General Procedure for Esterification with a Hindered Alcohol
This protocol describes a general method for the esterification of this compound with a sterically demanding alcohol using a carbodiimide coupling agent.
Materials:
-
This compound
-
Hindered alcohol (e.g., tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the hindered alcohol (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Williamson Ether Synthesis with a Bulky Alkoxide
This protocol outlines the synthesis of an ether from this compound and a sterically hindered alkoxide. Note that protecting the carboxylic acid group first is highly recommended.
Materials:
-
Methyl 4-(2-bromoethyl)benzoate (starting with the protected form)
-
Bulky alcohol (e.g., isopropanol)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the bulky alcohol (1.5 eq) to a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Cool the alkoxide solution back to 0 °C.
-
Add a solution of methyl 4-(2-bromoethyl)benzoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Reflux may be necessary for less reactive alkoxides.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables provide representative data for reaction conditions that can be adapted for this compound, based on literature for analogous sterically hindered substrates.
Table 1: Amide Coupling with Hindered Amines - Representative Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 25 | 2-4 | 80-95 |
| EDC/HOBt | DIPEA | DCM/DMF | 25 | 12-24 | 60-85 |
| PyBOP | DIPEA | DMF | 25 | 4-8 | 75-90 |
Table 2: Suzuki-Miyaura Coupling of Analogous Aryl Bromides - Catalyst and Ligand Effects
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)(_2) | SPhos | K(_3)PO(_4) | Toluene/H(_2)O | 100 | >90 |
| Pd(PPh(_3))(_4) | - | K(_2)CO(_3) | Dioxane/H(_2)O | 100 | 70-85 |
| PdCl(_2)(dppf) | - | Cs(_2)CO(_3) | THF/H(_2)O | 80 | 85-95 |
Visualizations
Caption: General experimental workflow for hindered esterification.
Caption: Competing reaction pathways for this compound.
References
Scaling up the synthesis of 4-(2-Bromoethyl)benzoic acid for lab use
This technical support center provides detailed guidance for the scaled-up laboratory synthesis of 4-(2-Bromoethyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale route for the synthesis of this compound?
A1: A common and effective two-step synthesis is often employed. The first step involves the synthesis of 4-vinylbenzoic acid from 4-(bromomethyl)benzoic acid via a Wittig reaction.[1][2] The second step is the anti-Markovnikov hydrobromination of the resulting 4-vinylbenzoic acid to yield the final product.[3]
Q2: Why is a two-step process involving a Wittig reaction and subsequent hydrobromination preferred?
A2: This route offers a reliable way to control the regioselectivity of the final product. Direct ethylation of the benzene ring followed by bromination can be challenging to control and may lead to a mixture of isomers. The Wittig reaction provides a high-yielding method to introduce the vinyl group, and the subsequent radical-catalyzed hydrobromination ensures the bromine atom is added to the terminal carbon of the ethyl group (anti-Markovnikov addition), which is often the desired isomer.[3]
Q3: What are the critical safety precautions for this synthesis?
A3: Key safety precautions include:
-
Wittig Reaction: Triphenylphosphine and 4-(bromomethyl)benzoic acid are irritants. Formaldehyde is toxic and a suspected carcinogen. All manipulations involving these reagents should be performed in a well-ventilated fume hood. Acetone and diethyl ether are flammable and should be handled away from ignition sources. Sodium hydroxide and hydrochloric acid are corrosive.[1]
-
Hydrobromination: Hydrogen bromide (HBr) is a corrosive gas. It is typically used as a solution in acetic acid or generated in situ. Peroxides, used as radical initiators, can be explosive and should be handled with care, avoiding friction and heat.[2] The reaction should be conducted in a fume hood.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is a suitable method for monitoring both reaction steps. For the Wittig reaction, the disappearance of the starting phosphonium salt and the appearance of the 4-vinylbenzoic acid product can be tracked. For the hydrobromination, the consumption of the 4-vinylbenzoic acid can be monitored.
Experimental Protocols
Step 1: Synthesis of 4-Vinylbenzoic Acid via Wittig Reaction
This protocol is adapted from established laboratory procedures.[1][2]
Part A: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-(bromomethyl)benzoic acid (4.3 g, 20 mmol) and triphenylphosphine (5.2 g, 20 mmol).[1]
-
Add acetone (60 mL) to dissolve the solids.[1]
-
Reflux the mixture for 45 minutes using a heated water bath.[1]
-
Cool the reaction mixture to room temperature, then in an ice bath to complete precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with diethyl ether (2 x 20 mL) and dry it on the funnel under vacuum.[1] The resulting 4-carboxybenzyltriphenylphosphonium bromide can be used in the next step without further purification.
Part B: Preparation of 4-Vinylbenzoic Acid
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, combine 4-carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol), 37% aqueous formaldehyde (32 mL), and water (15 mL).[1]
-
Stir the mixture vigorously.
-
Slowly add a solution of sodium hydroxide (2.5 g, 62.5 mmol) in water (15 mL) over 10 minutes.[1]
-
Continue stirring for an additional 45 minutes.[1]
-
Filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with approximately 100 mL of water.
-
Combine the filtrate and washings. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 1 (check with pH paper).
-
Collect the resulting white precipitate of 4-vinylbenzoic acid by vacuum filtration.
-
The product can be recrystallized from aqueous ethanol if further purification is needed.
Step 2: Anti-Markovnikov Hydrobromination of 4-Vinylbenzoic Acid
This protocol is based on the principles of radical addition of HBr to alkenes.[3]
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 4-vinylbenzoic acid (1.48 g, 10 mmol) in a suitable solvent such as dioxane or THF.
-
Add a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), in a catalytic amount (e.g., 0.1-0.2 equivalents).
-
Cool the solution in an ice bath.
-
Bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise. The reaction is typically carried out in the presence of peroxides to ensure anti-Markovnikov addition.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench any remaining HBr by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Step 1: Wittig Reaction (4-Vinylbenzoic Acid Synthesis) | Step 2: Hydrobromination (this compound Synthesis) |
| Starting Material | 4-(Bromomethyl)benzoic Acid (4.3 g, 20 mmol) | 4-Vinylbenzoic Acid (1.48 g, 10 mmol) |
| Key Reagents | Triphenylphosphine (5.2 g, 20 mmol), Formaldehyde (37% aq.), NaOH (2.5 g) | HBr, Benzoyl Peroxide (catalytic) |
| Solvent | Acetone, Water | Dioxane or THF |
| Reaction Time | ~1.5 hours | Varies (monitor by TLC) |
| Typical Yield | High (often >90% for the second part of the Wittig)[4] | Good to high, dependent on conditions |
Troubleshooting Guide
Issue: Low or no yield in the Wittig reaction (Step 1).
-
Possible Cause: Incomplete formation of the phosphonium salt.
-
Solution: Ensure the reflux time for the reaction of 4-(bromomethyl)benzoic acid and triphenylphosphine is adequate. Check the purity of the starting materials.
-
-
Possible Cause: The base is not strong enough to deprotonate the phosphonium salt to form the ylide.
-
Solution: While NaOH is generally sufficient for this stabilized ylide, ensure it is fresh and of the correct concentration.[1] For less reactive systems, a stronger base might be considered, though this can introduce side reactions.
-
-
Possible Cause: The ylide is unstable and decomposes before reacting with formaldehyde.
-
Solution: Generate the ylide in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and formaldehyde.
-
Issue: Formation of the Markovnikov product (4-(1-Bromoethyl)benzoic acid) in the hydrobromination (Step 2).
-
Possible Cause: Absence or insufficient amount of radical initiator.
-
Solution: Ensure that a suitable radical initiator (e.g., benzoyl peroxide, AIBN) is added to the reaction mixture. The presence of peroxides is crucial for the anti-Markovnikov addition of HBr.[3]
-
-
Possible Cause: Presence of radical inhibitors.
-
Solution: Ensure that the starting materials and solvent are free from impurities that can quench radicals.
-
Issue: Low yield in the hydrobromination (Step 2).
-
Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or the amount of HBr. Monitor the reaction progress using TLC.
-
-
Possible Cause: Polymerization of the starting material or product.
-
Solution: Styrenic compounds can polymerize under radical conditions. Maintain a low reaction temperature and avoid excessive reaction times.
-
Issue: Difficult purification of the final product.
-
Possible Cause: Presence of unreacted starting material and triphenylphosphine oxide (from Step 1) or polymeric byproducts (from Step 2).
-
Solution: For the Wittig reaction, ensure complete precipitation and thorough washing of the triphenylphosphine oxide. For the hydrobromination, purification by column chromatography on silica gel may be necessary to separate the product from nonpolar byproducts. Recrystallization is also an effective purification method.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: HPLC Analysis of 4-(2-Bromoethyl)benzoic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2-Bromoethyl)benzoic acid via HPLC.
Troubleshooting Guides
This section addresses common chromatographic problems in a question-and-answer format.
Question 1: Why is my this compound peak showing significant tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing acidic compounds like this compound. A tailing factor (Tf) greater than 1.2 is generally considered significant[1]. This problem is often caused by unwanted secondary interactions between the analyte and the stationary phase.
Common Causes and Solutions for Peak Tailing
| Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | The carboxylic acid group of your analyte can interact with free, ionized silanol groups (-Si-O⁻) on the silica surface of the column. This secondary retention mechanism causes peak tailing[2][3]. | Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2-3 using an acid like phosphoric acid or formic acid. This protonates the silanol groups, minimizing ionic interactions[1][3]. |
| Insufficient Buffer Capacity | The mobile phase buffer is too weak to maintain a constant pH, leading to inconsistent ionization of the analyte and silanol groups[1][2]. | Increase Buffer Concentration: Use a buffer concentration in the range of 10-50 mM to ensure stable pH throughout the analysis[1]. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak shape[1]. | Reduce Sample Concentration: Dilute the sample or decrease the injection volume. |
| Column Degradation / Contamination | The column may be old, contaminated with strongly retained compounds, or have a void at the inlet[1]. | Flush or Replace Column: Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase). If performance doesn't improve, replace the column and consider using a guard column[1]. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion[1]. | Use a Weaker Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the starting mobile phase conditions. |
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
Question 2: I am seeing unexpected peaks (ghost peaks) in my blank runs. What is causing them?
Ghost peaks are signals in a chromatogram that do not come from the injected sample. They are a common problem, especially in gradient elution, and can originate from various sources within the HPLC system, the mobile phase, or the sample preparation process[4][5][6].
Systematic Identification of Ghost Peak Sources
| Potential Source | Common Causes | Diagnostic Test |
| Mobile Phase | Impurities in solvents (especially water), degradation of additives (e.g., TFA), or microbial growth in un-blanketed aqueous phases[5][7]. | Run a blank gradient without any injection. If peaks appear, the source is likely the mobile phase or system[4][8]. |
| LC System | Carryover from a previous injection, leaching from system components (seals, tubing), or contamination in the autosampler wash solvent[5][6]. | Inject a clean solvent (e.g., HPLC-grade water or acetonitrile) from a clean vial. If peaks persist, the system is likely contaminated. |
| Sample Preparation | Contaminated vials, caps, or pipette tips. Leachable compounds from vial septa or plasticware[4][9]. | Rinse a new vial with clean solvent, fill it with the same solvent, and inject. If the ghost peak disappears, the original vial was the source. |
| Column Contamination | Buildup of strongly retained compounds from previous samples that elute during a gradient run[5]. | Remove the column and replace it with a zero-dead-volume union. Run a blank injection. If the peak disappears, it was retained on the column. |
Diagram of Potential Ghost Peak Sources
Caption: Common sources of ghost peaks in an HPLC system.
Question 3: I injected a blank after a high-concentration standard and saw a small peak for my analyte. How can I prevent this carryover?
Carryover is the appearance of an analyte from a previous injection in a subsequent run[10][11]. It is a critical issue in trace analysis and can lead to inaccurate quantification. Carryover is often caused by the analyte adsorbing to surfaces within the autosampler and injection path.
Strategies to Mitigate HPLC Carryover
| Strategy | Description | Implementation Steps |
| Optimize Needle Wash | Insufficient cleaning of the autosampler needle (inside and out) is a primary cause of carryover[9]. | Use a Stronger Wash Solvent: The wash solvent should be able to fully dissolve the analyte. Try a wash solvent with a higher percentage of organic modifier. Add Acid/Base: For acidic analytes like this compound, adding a small amount of acid to the wash solvent can help. Increase Wash Volume/Time: Extend the duration of the needle wash or use multiple wash cycles. |
| Check Hardware | Worn or damaged components in the injection system, such as the rotor seal in the injection valve or the needle seat, can create dead volumes where the sample can be trapped[12]. | Perform regular preventative maintenance on the autosampler and injection valve. If carryover is persistent, inspect and replace worn seals or the needle seat[11][12]. |
| Vial and Septa Selection | The analyte can adsorb to the surface of glass vials or be trapped in the septa after puncture[9]. | Use deactivated (silanized) glass vials to reduce surface adsorption. Choose low-adsorption PTFE/silicone septa and avoid excessive punctures of the same vial septum[9]. |
| Injection Sequence | Running a low-concentration sample immediately after a high-concentration standard increases the risk of impactful carryover. | If possible, structure injection sequences to run from low to high concentrations. Inject one or more blank samples after high-concentration standards to wash the system. |
Workflow for Investigating and Reducing Carryover
Caption: A logical workflow to diagnose and resolve HPLC carryover.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting HPLC conditions for this compound analysis?
A: A reversed-phase HPLC method is well-suited for this compound. The following table provides a robust starting point for method development.
Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the analyte. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid | The acid is crucial to suppress the ionization of the carboxylic acid group, ensuring a good peak shape[13]. |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile is a common organic modifier for this type of analysis[13]. |
| Gradient | Start at 40-50% B, ramp to 95% B over 10-15 minutes | An isocratic method may also be suitable, but a gradient is recommended for separating impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | ~235 nm | Benzoic acid and its derivatives show strong absorbance in this region[14]. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector response. |
Q: How should I prepare my sample of this compound for analysis?
A: Proper sample preparation is key to reliable results.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Choose a solvent that completely dissolves the sample and is miscible with the mobile phase. A 50:50 mixture of Acetonitrile:Water is often a good starting point.
-
Weighing: Accurately weigh a known amount of the this compound standard or sample into a volumetric flask.
-
Dissolution: Add a portion of the selected solvent and sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Dilute to the final volume with the solvent and mix thoroughly.
-
Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial to remove any particulates that could block the column.
Q: What can cause my retention times to drift or shift during a sequence?
A: Fluctuations in retention time can be caused by several factors:
-
Column Temperature: Unstable column temperature is a common cause. Ensure your column oven is on and has equilibrated.
-
Mobile Phase Composition: The mobile phase may not be mixed correctly, or one of the solvents could be slowly evaporating, changing the organic/aqueous ratio over time.
-
Column Equilibration: The column may not have been sufficiently equilibrated with the starting mobile phase conditions before the first injection. Allow at least 10-15 column volumes for equilibration.
-
Pump Performance: Inconsistent flow from the pump due to air bubbles or failing seals can cause retention time shifts. Degas the mobile phase and check pump pressure for stability.
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 5. biorelevant.com [biorelevant.com]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. journals.ust.edu [journals.ust.edu]
Interpreting the 1H NMR spectrum of 4-(2-Bromoethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the 1H NMR spectrum of 4-(2-Bromoethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum of this compound?
A1: The 1H NMR spectrum of this compound is expected to show four distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the two methylene groups of the bromoethyl chain.
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, often above 10 ppm. Its chemical shift is highly dependent on the solvent and concentration.[1][2]
-
Aromatic Protons (Ar-H): Due to the 1,4-disubstitution pattern on the benzene ring, the four aromatic protons are chemically non-equivalent and will appear as two doublets in the aromatic region (typically 7.0-8.5 ppm).[3]
-
Methylene Protons (-CH2-Br and Ar-CH2-): The two methylene groups will each appear as a triplet. The protons on the carbon adjacent to the bromine atom (-CH2-Br) will be more deshielded and appear further downfield than the protons on the carbon attached to the aromatic ring (Ar-CH2-).[3][4]
Q2: Why do the methylene protons of the ethyl group appear as two triplets instead of a more complex pattern?
A2: The two methylene groups of the bromoethyl substituent (-CH2-CH2-Br) are adjacent to each other. According to the n+1 rule, the protons of one methylene group are split by the two protons of the adjacent methylene group, resulting in a triplet (2+1=3). This reciprocal coupling gives rise to two distinct triplets, assuming the coupling constant (J) is the same for both interactions.
Q3: How does the choice of NMR solvent affect the spectrum?
A3: The choice of solvent can significantly impact the chemical shifts of protons, particularly those involved in hydrogen bonding, like the carboxylic acid proton. In a protic or hydrogen-bond accepting solvent like DMSO-d6, the carboxylic acid proton signal is often observed as a broad singlet at a high chemical shift (e.g., ~12.9 ppm). In a less polar, aprotic solvent like CDCl3, this signal may be broader and its position more variable. Other signals in the molecule may also experience slight shifts in their resonance frequencies due to solvent-solute interactions.
Q4: What are typical coupling constant (J) values for the protons in this compound?
A4: For the ethyl group, the vicinal coupling (3JHH) between the two methylene groups is typically in the range of 6-8 Hz.[4] For the 1,4-disubstituted aromatic ring, the ortho-coupling (3JHH) between adjacent protons typically ranges from 6-10 Hz. Meta-coupling (4JHH) is much smaller (1-3 Hz) and may not always be resolved.
Troubleshooting Guide
Problem 1: The carboxylic acid proton peak is not visible.
-
Possible Cause: The proton may have exchanged with deuterium from a trace amount of D2O in the deuterated solvent, or the sample may be wet. Carboxylic acid protons are acidic and readily exchangeable.[1] In some cases, the peak can be very broad and lost in the baseline.[2][5]
-
Solution:
-
Ensure your deuterated solvent is dry. Store solvents over molecular sieves to remove moisture.[6]
-
Lyophilize your sample to remove any residual water before dissolving it in the NMR solvent.
-
To confirm the presence of the carboxylic acid, you can intentionally add a drop of D2O to the NMR tube and re-acquire the spectrum. The disappearance of the peak confirms it was the acidic proton.[6]
-
Problem 2: The aromatic region shows a complex, unresolved multiplet instead of two distinct doublets.
-
Possible Cause: The chemical shifts of the two sets of aromatic protons may be very similar, leading to overlapping signals. This can sometimes be an effect of the solvent or the concentration of the sample.
-
Solution:
-
Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6 or acetone-d6) to induce different chemical shifts and potentially resolve the signals.[6]
-
Running the experiment on a higher field NMR instrument will increase the spectral dispersion and may help in resolving the multiplets.
-
Problem 3: The baseline of the spectrum is noisy or shows unexpected peaks.
-
Possible Cause: The sample may be too dilute, contain suspended particulate matter, or be contaminated with impurities (e.g., residual solvent from purification).
-
Solution:
-
Increase the concentration of your sample if it is too dilute. For a standard 1H NMR spectrum, 5-25 mg of the compound is typically sufficient.[7]
-
Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any solid particles.
-
Ensure your NMR tube is clean and dry before use to avoid contamination. If you suspect solvent impurities from your workup, ensure the sample is thoroughly dried under high vacuum.
-
Problem 4: The peaks in the spectrum are broad.
-
Possible Cause: Poor shimming of the NMR instrument, high sample concentration leading to increased viscosity, or the presence of paramagnetic impurities can all cause peak broadening.[6]
-
Solution:
-
Re-shim the instrument before acquiring the spectrum.
-
If the sample is highly concentrated, dilute it.[7]
-
If paramagnetic impurities are suspected, they can sometimes be removed by passing the sample through a small plug of silica gel.
-
Data Presentation
The following table summarizes the expected 1H NMR spectral data for this compound based on a spectrum run in DMSO-d6.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| Carboxylic Acid (-COOH) | ~12.9 | Broad Singlet | 1H | N/A |
| Aromatic (Ha) | ~7.91 | Doublet | 2H | ~8 |
| Aromatic (Hb) | ~7.42 | Doublet | 2H | ~8 |
| Methylene (-CH2-Br) | ~3.78 | Triplet | 2H | ~7 |
| Methylene (Ar-CH2-) | ~3.22 | Triplet | 2H | ~7 |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and instrument.
Experimental Protocols
Protocol for 1H NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Adding the Solvent: Using a clean, dry syringe or pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to the vial.[7]
-
Dissolving the Sample: Gently swirl or vortex the vial to completely dissolve the solid. If necessary, gentle warming can be applied.
-
Filtering the Sample: Take a Pasteur pipette and place a small, tight plug of glass wool at the bottom of the narrow section.
-
Transferring to the NMR Tube: Carefully filter the solution through the glass wool plug directly into a clean, dry NMR tube. The final volume in the NMR tube should be about 4-5 cm in height.
-
Capping the Tube: Cap the NMR tube securely.
-
Labeling: Clearly label the NMR tube with the sample identification.
Visualization of the Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. askthenerd.com [askthenerd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(2-Bromoethyl)benzoic acid and 4-(bromomethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Benzoic acid derivatives featuring bromoalkyl substituents are versatile intermediates, offering a reactive handle for nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of two such derivatives: 4-(2-Bromoethyl)benzoic acid and 4-(bromomethyl)benzoic acid. This analysis is supported by established principles of chemical reactivity and includes representative experimental data to inform synthetic strategy.
Structural and Electronic Differences
The reactivity of an alkyl halide is fundamentally dictated by the electronic environment of the carbon atom bonded to the halogen. 4-(bromomethyl)benzoic acid is a benzylic bromide, where the bromine atom is attached to a carbon atom that is directly bonded to a benzene ring. In contrast, this compound is a primary alkyl bromide, with the bromine atom situated one carbon further away from the aromatic ring. This seemingly subtle structural variance has profound implications for their chemical behavior.
Caption: Structural comparison of 4-(bromomethyl)benzoic acid and this compound.
Comparative Reactivity in Nucleophilic Substitution
The primary mode of reaction for these compounds is nucleophilic substitution, which can proceed through two main mechanisms: SN1 (unimolecular) and SN2 (bimolecular). The benzylic position of 4-(bromomethyl)benzoic acid significantly enhances its reactivity in both pathways compared to the primary alkyl bromide structure of this compound.
Benzylic halides are particularly susceptible to SN1 reactions due to the formation of a resonance-stabilized benzylic carbocation upon departure of the leaving group.[1][2] This delocalization of the positive charge across the benzene ring lowers the activation energy for the reaction.[1][2] They are also highly reactive in SN2 reactions. The p-orbitals of the benzene ring can overlap with the p-orbitals in the trigonal bipyramidal transition state, thereby stabilizing it.
Primary alkyl halides, such as this compound, are less reactive. They are unlikely to undergo SN1 reactions due to the instability of the resulting primary carbocation. While they do react via the SN2 mechanism, the absence of the electronic stabilization from the adjacent aromatic ring, as seen in benzylic halides, results in a slower reaction rate.
The following table summarizes the key differences in reactivity based on these principles and provides supporting experimental data from analogous compounds.
| Feature | 4-(bromomethyl)benzoic acid | This compound |
| Compound Class | Benzylic Bromide | Primary Alkyl Bromide |
| Plausible Reaction Mechanism(s) | SN1 and SN2[3] | Primarily SN2 |
| Relative Reactivity | High | Moderate |
| Example Reaction: Azide Substitution | ||
| Substrate Analog | Benzyl Bromide | (2-Bromoethyl)benzene |
| Nucleophile | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Not specified |
| Temperature | Ambient Temperature | Not specified |
| Reaction Time | Overnight | Not specified |
| Yield | 73%[1] | 85%[4] |
Note: While the yield for the (2-bromoethyl)benzene reaction is high, reaction conditions are not fully specified, precluding a direct rate comparison.
Experimental Protocols
The following protocols provide detailed methodologies for conducting nucleophilic substitution reactions on these types of compounds.
Protocol 1: Synthesis of 4-(azidomethyl)benzoic acid from 4-(chloromethyl)benzoic acid
This protocol is adapted from a procedure for a closely related benzylic halide and demonstrates a typical nucleophilic substitution with azide.[5]
Materials:
-
4-(chloromethyl)benzoic acid
-
Sodium azide (NaN₃)
-
Sodium iodide (NaI, catalytic amount)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Dissolve 4-(chloromethyl)benzoic acid (5 g, 29 mmol) in DMSO (40-50 mL) in a round-bottom flask.[5]
-
Add sodium azide (5.7 g, 88 mmol) and a catalytic amount of sodium iodide to the solution.[5]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[5]
-
Upon completion, work up the reaction by adding water, acidifying with dilute hydrochloric acid, and extracting the product with diethyl ether.[5]
-
Wash the combined ether extracts with water to remove residual DMSO, followed by a brine wash.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield 4-(azidomethyl)benzoic acid as a white solid (yield: 4.5 g, 86%).[5]
-
The product can be further purified by washing with hexane.[5]
Protocol 2: Synthesis of (2-azidoethyl)benzene from (2-bromoethyl)benzene
This protocol for a primary alkyl bromide provides a comparative methodology.[4]
Materials:
-
(2-bromoethyl)benzene
-
Sodium azide (NaN₃)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (2-bromoethyl)benzene (1 mmol) in a suitable polar aprotic solvent like DMF.
-
Add sodium azide (1.5 mmol) to the solution.[4]
-
Stir the reaction mixture. The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with diethyl ether (3 portions).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product (yield: 85%).[4]
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to 4-(2-Bromoethyl)benzoic Acid and Other Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in creating effective and stable bioconjugates. The linker not only connects the different components of a conjugate, such as an antibody and a drug, but also significantly influences its stability, pharmacokinetics, and overall performance.
This guide provides an objective comparison of 4-(2-Bromoethyl)benzoic acid, a heterobifunctional crosslinker, with other widely used alternatives. The comparison is supported by experimental data on the chemical reactions and bond stability that underpin these technologies.
Introduction to this compound
This compound is a heterobifunctional crosslinking reagent. Its structure contains two distinct reactive moieties:
-
A carboxylic acid (-COOH) group, which can be activated to react with primary amines (e.g., on lysine residues of a protein) to form a stable amide bond.
-
A bromoethyl (-CH2CH2Br) group, which is a haloacetyl-type moiety that reacts with nucleophiles, most notably sulfhydryl groups (e.g., on cysteine residues), to form a highly stable thioether bond.
This dual functionality allows for a controlled, sequential conjugation process, making it a valuable tool for constructing complex biomolecules.
Performance Comparison with Other Crosslinkers
The performance of this compound is best understood by comparing its reactive ends to the most common chemistries used in bioconjugation: the EDC/NHS system for amine coupling and maleimide-based reagents for thiol coupling.
| Feature | This compound | SMCC (e.g., Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | EDC/NHS Chemistry |
| Class | Heterobifunctional | Heterobifunctional | Zero-length (forms a direct bond) |
| Amine-Reactive Group | Carboxylic Acid (requires activation) | N-hydroxysuccinimide (NHS) ester | Forms an NHS ester in situ from a carboxyl group |
| Thiol-Reactive Group | Bromoethyl (Haloacetyl) | Maleimide | Not applicable |
| Target Moieties | Primary Amines, Sulfhydryls | Primary Amines, Sulfhydryls | Primary Amines, Carboxyls |
| Resulting Linkage | Amide, Thioether | Amide, Thiosuccinimide | Amide |
| Reaction Steps | Typically a two-step process | Typically a two-step process | Can be one-pot or two-step |
| Key Advantage | Forms a highly stable, irreversible thioether bond.[1][2] | Fast and efficient thiol-coupling at physiological pH.[1] | Directly couples carboxyls and amines without adding a spacer.[3][4] |
| Key Disadvantage | Haloacetyl reaction can be slower than maleimide chemistry.[1] | Thiosuccinimide bond is susceptible to reversal (retro-Michael reaction).[5][6] | O-acylisourea intermediate is prone to hydrolysis; can cause protein polymerization.[3] |
Stability of the Resulting Covalent Bond
The in vivo stability of a bioconjugate is paramount. The bond connecting the linker to the biomolecule must remain intact until it reaches its target. The thioether bond formed by the bromoethyl group of this compound offers a significant stability advantage over the thiosuccinimide bond formed by maleimide-based crosslinkers like SMCC.
| Linkage Type | Formation Chemistry | Stability Profile |
| Amide Bond | Acylation of an amine by an activated carboxylic acid (e.g., NHS ester). | Highly stable with an estimated half-life of up to 1000 years in neutral aqueous solutions.[7] Susceptible to enzymatic cleavage by proteases. |
| Thioether (from Haloacetyl) | Nucleophilic substitution of a bromoacetyl group by a thiol. | Considered irreversible and highly stable under physiological conditions, not prone to reversal.[1][2][8] |
| Thiosuccinimide (from Maleimide) | Michael addition of a thiol to a maleimide. | Can be reversible via a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione.[5][6] Stability can be improved by hydrolysis of the succinimide ring.[9] |
The instability of the maleimide-thiol linkage is a critical issue in drug development, as premature release of a cytotoxic payload can lead to off-target toxicity and reduced efficacy.[5][10] The irreversible thioether bond formed from haloacetyl chemistry, such as the bromoethyl group, mitigates this risk.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for using these crosslinking strategies.
Protocol 1: Two-Step Conjugation Using this compound
This protocol describes the conjugation of a thiol-containing molecule (Molecule A-SH) to an amine-containing protein (Protein-NH2).
Step 1: Activation of this compound and Conjugation to Protein-NH2
-
Materials:
-
This compound
-
Protein-NH2 in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Desalting column
-
-
Procedure:
-
Dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer to desired concentrations (e.g., 10-fold molar excess of EDC/Sulfo-NHS over the linker).
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
Add the activated linker solution to the Protein-NH2 solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Remove excess linker and byproducts using a desalting column, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.2).
-
Step 2: Conjugation of Bromoethyl-Activated Protein to Molecule A-SH
-
Materials:
-
Bromoethyl-activated protein from Step 1
-
Molecule A-SH
-
Conjugation Buffer (e.g., PBS, pH 7.2-9.0)
-
-
Procedure:
-
Add Molecule A-SH to the solution of the bromoethyl-activated protein (a 5- to 10-fold molar excess of the thiol-molecule is common).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction of haloacetyls with thiols proceeds via nucleophilic substitution and is efficient at slightly alkaline pH.[1][11]
-
Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography).
-
Protocol 2: Two-Step Conjugation Using SMCC
This protocol describes conjugating a thiol-containing molecule to an amine-containing protein.[12][13]
-
Materials:
-
Amine-containing protein (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC (dissolved in DMSO or DMF) or water-soluble Sulfo-SMCC
-
Thiol-containing molecule
-
Desalting column
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5 for maleimide reaction)
-
-
Procedure:
-
Activation of Protein: Add a 10- to 20-fold molar excess of SMCC or Sulfo-SMCC to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove unreacted SMCC/Sulfo-SMCC using a desalting column, exchanging into Conjugation Buffer (pH 6.5-7.5).
-
Conjugation to Thiol: Immediately add the thiol-containing molecule to the maleimide-activated protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate.
-
Protocol 3: One-Pot EDC/NHS Coupling
This protocol describes the direct conjugation of a carboxyl-containing molecule to an amine-containing protein.[3][4]
-
Materials:
-
Carboxyl-containing molecule
-
Amine-containing protein
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
EDC and Sulfo-NHS
-
Quenching Solution (e.g., hydroxylamine or Tris buffer)
-
-
Procedure:
-
Dissolve the carboxyl-containing molecule and the amine-containing protein in Activation Buffer.
-
Add EDC and Sulfo-NHS (typically a 2- to 10-fold molar excess over the carboxyl-molecule).
-
Incubate for 2 hours at room temperature.
-
Stop the reaction by adding the Quenching Solution.
-
Purify the final conjugate.
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz DOT language help clarify complex chemical processes and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
A Comparative Guide to Alternatives for Peptide Modification Beyond 4-(2-Bromoethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of innovation, enabling the creation of targeted therapeutics, advanced molecular probes, and novel biomaterials. While 4-(2-bromoethyl)benzoic acid offers a classic approach for linking molecules to peptides via its carboxyl and haloalkyl functionalities, a diverse and powerful array of alternative reagents and chemistries provides enhanced selectivity, efficiency, and stability. This guide offers an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal conjugation strategy.
The primary alternatives to the haloalkyl-acid linker can be broadly categorized by the amino acid residues they target and the nature of the covalent bond they form. Key strategies include chemistries targeting thiols (cysteine), amines (lysine, N-terminus), and bioorthogonal approaches that introduce non-native functional groups.
Quantitative Performance Comparison
The choice of a modification strategy is often a trade-off between reaction speed, stability of the resulting conjugate, and the required reaction conditions. The following table summarizes the quantitative performance of key alternative chemistries.
| Chemistry | Target Residue(s) | Reactive Groups | Reaction pH | Relative Kinetics | Bond Stability | Key Advantages | Key Disadvantages |
| Haloacetyl (e.g., Iodoacetamide) | Cysteine | α-halo carbonyl | 7.5 - 8.5 | Moderate | Very High | Forms a highly stable thioether bond, not prone to reversal under physiological conditions.[1][2] | Slower reaction rates compared to maleimides; potential for side reactions with other nucleophiles at higher pH.[1] |
| Maleimide | Cysteine | Maleimide | 6.5 - 7.5 | Very Fast | Moderate | Rapid and highly selective for thiols at neutral pH (approx. 1,000x faster than with amines).[1][3][4] | The resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[2][4][5][6][7] |
| NHS Ester | Lysine, N-terminus | N-Hydroxysuccinimide ester | 7.2 - 8.5 | Fast | High | Efficiently forms stable amide bonds with primary amines under mild aqueous conditions.[8][9][] | Can react with multiple lysine residues, leading to a heterogeneous product; NHS esters are susceptible to hydrolysis.[9] |
| Click Chemistry (CuAAC) | Azide/Alkyne-modified residues | Azide, Terminal Alkyne | 4.0 - 8.0 | Very Fast | Very High | High yielding and robust reaction forming a stable triazole linkage.[11][12][13] | Requires a copper catalyst which can be cytotoxic, necessitating its removal from the final product.[14] |
| Click Chemistry (SPAAC) | Azide/Alkyne-modified residues | Azide, Cyclooctyne | 4.0 - 8.5 | Fast | Very High | Copper-free, making it suitable for live-cell applications; highly bioorthogonal.[14] | Kinetics are dependent on the structure and strain of the cyclooctyne used.[14] |
Key Alternative Chemistries and Linkers
Thiol-Reactive Chemistries: Maleimides and Haloacetyls
Cysteine, with its unique nucleophilic thiol side chain, is a primary target for site-specific peptide modification.[15]
-
Maleimide Chemistry: Heterobifunctional linkers such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are widely used. They contain an NHS ester to react with an amine on one molecule and a maleimide to target a cysteine on the peptide.[16] The reaction is rapid and highly selective at pH 6.5-7.5.[1][4] However, the stability of the resulting thioether bond is a critical consideration, as it can be reversible.[2][5] Strategies to improve stability include using maleimide derivatives that promote hydrolysis of the succinimide ring to a more stable, ring-opened form.[2]
-
Haloacetyl Chemistry: Reagents like succinimidyl iodoacetate (SIA) offer an alternative to maleimides.[17] They react with thiols via nucleophilic substitution to form a highly stable thioether bond that is not susceptible to reversal under physiological conditions.[1][2] While the reaction is generally slower than with maleimides and may require a slightly more alkaline pH, the enhanced stability makes this chemistry a superior choice for applications requiring long-term in vivo stability.[1][2][18]
Amine-Reactive Chemistry: NHS Esters
The N-terminal α-amine and the ε-amine of lysine residues are common targets for modification. N-Hydroxysuccinimide (NHS) esters are highly efficient reagents for this purpose, reacting with primary amines to form stable amide bonds.[8][] This chemistry is often employed in a two-step process where a carboxylate-containing molecule is first activated with NHS and a carbodiimide like EDC, and then reacted with the peptide.[19][20] Water-soluble versions, Sulfo-NHS esters, are also available to increase the aqueous solubility of the activated molecule.[19][21]
Bioorthogonal Chemistry: Click Reactions
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly selective, proceeding under mild, biocompatible conditions.[22][11][12][13] For peptide modification, this typically involves incorporating a non-native functional group (an "bioorthogonal handle") like an azide or an alkyne into the peptide sequence during solid-phase synthesis.[14]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring between an azide and a terminal alkyne. It is highly efficient but requires a copper catalyst.[11][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the cytotoxicity of copper, SPAAC utilizes a strained cyclooctyne that reacts with an azide without a catalyst. This makes it ideal for modifications in living systems.[14]
Experimental Protocols
Protocol 1: Two-Step Peptide Conjugation using SMCC Linker
This protocol describes the conjugation of an amine-containing molecule (e.g., a protein or a reporter molecule) to a cysteine-containing peptide using the heterobifunctional crosslinker SMCC.[16][23][24]
Materials:
-
Cysteine-containing peptide
-
Amine-containing molecule
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (amine-free)
-
Desalting column or dialysis equipment
Procedure:
-
SMCC Activation of Amine-Containing Molecule: a. Prepare the amine-containing molecule in the conjugation buffer. b. Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF. This must be done immediately before use as SMCC is moisture-sensitive.[24] c. Add a 10- to 20-fold molar excess of the SMCC stock solution to the solution of the amine-containing molecule. d. Incubate the reaction for 30-60 minutes at room temperature.[25] e. Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging the buffer back to the conjugation buffer.
-
Conjugation to Cysteine-Containing Peptide: a. Immediately add the maleimide-activated molecule from step 1e to the cysteine-containing peptide solution (also in conjugation buffer). A 1:1 to 1.5:1 molar ratio of activated molecule to peptide is a good starting point. b. Incubate the reaction for 1-2 hours at room temperature.[25] c. The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or cysteine. d. Purify the final peptide conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol 2: Peptide Labeling via NHS Ester Chemistry
This protocol describes the labeling of a peptide's primary amines (N-terminus, lysines) with an NHS-ester-functionalized molecule (e.g., a fluorescent dye).[8]
Materials:
-
Peptide with primary amine(s)
-
NHS-ester-functionalized molecule
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.3-8.5
-
Purification equipment (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.
-
Conjugation Reaction: a. Add a 5- to 10-fold molar excess of the dissolved NHS ester to the peptide solution. b. Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light if using a fluorescent dye. The optimal pH for the reaction is 8.3-8.5.[8] At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes rapid.[8][19]
-
Purification: Purify the labeled peptide from excess reagent and byproducts using reverse-phase HPLC.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: A generalized workflow for peptide conjugation.
Caption: A typical GPCR signaling cascade initiated by a modified peptide ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Click Chemistry in Peptide-Based Drug Design | Semantic Scholar [semanticscholar.org]
- 13. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 16. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. “Click” reactions: a versatile toolbox for the synthesis of peptide-conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of Peptide‐Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker-丁香实验 [biomart.cn]
- 24. proteochem.com [proteochem.com]
- 25. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
The Strategic Advantage of 4-(2-Bromoethyl)benzoic Acid in Drug Synthesis: A Comparative Guide
In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of therapeutic success. Among the myriad of bifunctional linkers, 4-(2-Bromoethyl)benzoic acid has emerged as a versatile and advantageous scaffold for the synthesis of novel pharmaceutical agents. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed methodologies, to inform rational drug design and development.
Core Advantages of this compound:
This compound possesses a unique molecular architecture, incorporating a carboxylic acid and a bromoethyl group. This dual functionality allows for sequential or orthogonal conjugation to different moieties, making it an ideal linker for creating complex drug conjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The carboxylic acid provides a handle for amide bond formation, a robust and common reaction in pharmaceutical chemistry, while the bromoethyl group offers a reactive site for nucleophilic substitution, enabling the attachment of various payloads or targeting ligands.
Comparative Analysis with Alternative Linkers
The choice of a linker significantly influences the physicochemical properties, stability, and biological activity of a drug conjugate. Here, we compare this compound with other commonly used bifunctional linkers.
| Feature | This compound | 4-(Bromomethyl)benzoic acid | PEGylated Linkers |
| Reactivity of Halide | Primary bromide offers good reactivity for SN2 reactions. | Benzylic bromide is more reactive, potentially leading to lower stability. | N/A |
| Linker Length & Flexibility | Provides a defined and relatively rigid spacer. | Shorter and more rigid linker. | Offers tunable length and increased flexibility, enhancing solubility.[1] |
| Solubility | Moderately hydrophobic. | More hydrophobic. | Hydrophilic, improving the solubility of the final conjugate.[1] |
| Synthesis Complexity | Can be synthesized from commercially available starting materials. | Can be synthesized via radical bromination of 4-methylbenzoic acid.[2] | Generally more complex and costly to synthesize. |
Experimental Data: A Head-to-Head Comparison
While direct head-to-head comparative studies are limited in publicly available literature, we can infer performance from typical reaction conditions and yields for similar transformations.
| Linker | Reaction Type | Typical Yield (%) | Typical Purity (%) | Reference |
| 4-(Bromomethyl)benzoic acid | Nucleophilic Substitution | ~70-85% | >95% | [2] |
| 4-Amino-3-bromobenzoic acid | Amide Coupling | Not explicitly stated | Not explicitly stated | [3] |
| 4-Amino-3-chlorobenzoic acid | Amide Coupling | 94.6% | Not specified | [3] |
Note: The data presented is compiled from different sources and may not represent a direct, controlled comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and evaluation of bifunctional linkers.
Synthesis of 4-(Bromomethyl)benzoic acid
This protocol describes the synthesis of a closely related alternative, 4-(bromomethyl)benzoic acid, via radical substitution.[2]
Materials:
-
4-methylbenzoic acid (3.00 g, ~15 mmol)
-
N-bromosuccinimide (NBS) (4.0 g)
-
Benzoyl peroxide (0.25 g)
-
Chlorobenzene (30 mL)
-
Hexane
-
Ethyl acetate
Procedure:
-
Combine 4-methylbenzoic acid, N-bromosuccinimide, and benzoyl peroxide in a 100 mL round-bottomed flask.
-
Add chlorobenzene to the flask.
-
Connect a reflux condenser and gently boil the mixture for 1 hour.
-
Cool the flask to room temperature and then in an ice bath to precipitate the product.
-
Filter the solids with suction and wash with hexane (3 x 10 mL).
-
Transfer the solid to a beaker and add deionized water (75 mL). Stir thoroughly to dissolve succinimide.
-
Filter the solid with suction, wash with water (2 x 15 mL) and hexane (2 x 15 mL).
-
Dry the product under suction.
-
Recrystallize the crude product from a minimal amount of ethyl acetate to obtain purified 4-bromomethylbenzoic acid.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex chemical transformations and biological pathways.
References
Characterization of 4-(2-Bromoethyl)benzoic Acid Derivatives: A Mass Spectrometry-Focused Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry for the characterization of 4-(2-Bromoethyl)benzoic acid and its derivatives. It offers a detailed look at fragmentation patterns under electron ionization (EI), compares mass spectrometry with alternative analytical techniques, and provides standardized experimental protocols.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of this compound derivatives. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification.
The molecular formula for this compound is C9H9BrO2, with a molecular weight of approximately 229.07 g/mol .[1] The mass spectrum is characterized by several key fragments. The molecular ion peak ([M]+) is expected at m/z 228 and 230, reflecting the isotopic distribution of bromine (79Br and 81Br). Key fragment ions are observed at m/z 149 and 135.[2]
Proposed Fragmentation Pathway
The fragmentation of this compound in an EI-mass spectrometer can be postulated to occur through several key steps. The initial ionization event forms the molecular ion. Subsequent fragmentation likely involves the loss of the bromine atom, cleavage of the ethyl linker, and decarboxylation.
Table 1: Key Mass Spectral Data for this compound under Electron Ionization
| m/z Value | Proposed Fragment Ion | Description |
| 228/230 | [C9H9BrO2]+• | Molecular Ion ([M]+•) |
| 149 | [C9H9O2]+ | Loss of Br• radical |
| 135 | [C8H7O2]+ | Loss of •CH2Br radical |
| 121 | [C7H5O2]+ | Alpha-cleavage with loss of C2H4Br• |
| 105 | [C7H5O]+ | Decarboxylation of the m/z 149 fragment |
| 77 | [C6H5]+ | Loss of CO from the m/z 105 fragment |
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective for structural elucidation, other techniques can also be employed for the analysis of this compound derivatives, each with its own advantages and limitations.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | High sensitivity and specificity; provides structural information through fragmentation. | Can be destructive; complex mixtures may require prior separation. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Excellent for separation of complex mixtures; non-destructive; quantitative. | Does not provide definitive structural information on its own; may require reference standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Unparalleled for detailed structural elucidation; non-destructive. | Lower sensitivity compared to MS; requires larger sample amounts; more expensive instrumentation. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which corresponds to vibrational transitions of chemical bonds. | Provides information about functional groups present in a molecule; fast and simple. | Provides limited information on the overall molecular structure; not suitable for complex mixtures. |
Experimental Protocols
Mass Spectrometry (Electron Ionization)
Objective: To obtain the mass spectrum of this compound for structural characterization.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Method:
-
Sample Preparation: Dissolve a small amount of the this compound derivative in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject the sample into the GC. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation from any impurities. A starting temperature of 100°C, ramped to 280°C at 10°C/min is a reasonable starting point.
-
Mass Spectrometry: The eluent from the GC is introduced into the EI source of the mass spectrometer.
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-350
-
Scan Rate: 1 scan/second
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with library data if available.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound in a sample.
Instrumentation: A standard HPLC system with a UV detector.
Method:
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used. For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound (e.g., ~240 nm).
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Quantify the compound by comparing its peak area to a calibration curve prepared with standards of known concentration.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical processes, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed EI fragmentation of this compound.
References
A Comparative Guide to Confirming Reaction Product Structures Using 4-(2-Bromoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes utilizing 4-(2-bromoethyl)benzoic acid for the preparation of various derivatives. We will explore its reactivity in key organic transformations, including ether and amine synthesis, and compare these methods with alternative synthetic strategies. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for your research needs.
I. Reactions of this compound: A Versatile Intermediate
This compound is a bifunctional molecule offering two reactive sites: the carboxylic acid group and the bromoethyl moiety. This dual reactivity allows for a range of synthetic manipulations, making it a valuable building block in medicinal chemistry and materials science. The primary reactions involving the bromoethyl group are nucleophilic substitutions, where the bromine atom is displaced by a nucleophile.
A. Williamson Ether Synthesis with Phenols
The reaction of this compound with phenols under basic conditions affords the corresponding ether derivatives. This reaction, a variation of the classic Williamson ether synthesis, proceeds via an SN2 mechanism.
Experimental Protocol: Synthesis of 4-(2-Phenoxyethyl)benzoic Acid
A general procedure involves the reaction of this compound with a phenol in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like acetone or DMF. The reaction mixture is typically heated to facilitate the reaction.
| Reactant | Alternative | Reagents & Conditions | Yield (%) | Reference |
| This compound | 4-Hydroxybenzoic acid and Benzyl chloride | K₂CO₃, Acetone, Reflux | Not specified | [1] |
| Phenol | Benzyl alcohol | NaOH, H₂O, 90-100°C | Not specified | [2] |
Logical Relationship: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis of 4-(2-Phenoxyethyl)benzoic Acid.
B. Reaction with Amines
The bromoethyl group of this compound readily undergoes nucleophilic substitution with primary and secondary amines to yield the corresponding N-substituted aminoethylbenzoic acid derivatives.
Experimental Protocol: Synthesis of 4-[(2-Phenylethyl)amino]benzoic Acid
| Reactant | Alternative | Reagents & Conditions | Yield (%) | Reference |
| This compound | 4-Aminobenzoic acid and a suitable phenylethylating agent | Not specified | Not specified | [3] |
| Aniline | Not specified | Not specified | Not specified | [3] |
Experimental Workflow: Synthesis of N-Aryl-4-(2-aminoethyl)benzoic Acid Derivatives
Caption: General workflow for the synthesis of N-aryl-4-(2-aminoethyl)benzoic acid derivatives.
II. Alternative Synthetic Routes
For comparison, alternative synthetic strategies can be employed to produce similar ether and amine derivatives, starting from different precursors.
A. Alternative Synthesis of Aryloxy Benzoic Acids
An alternative to the Williamson ether synthesis starting from this compound is the reaction of a hydroxybenzoic acid with an appropriate alkylating or arylating agent. For instance, 4-benzyloxy benzoic acid can be synthesized from 4-hydroxy benzoic acid and benzyl chloride.[1]
| Starting Material 1 | Starting Material 2 | Reagents & Conditions | Product | Yield (%) | Reference |
| 4-Hydroxybenzoic Acid | Benzyl Chloride | Surfactant, H₂O | 4-Benzyloxy Benzoic Acid | ~92% | [1] |
B. Alternative Synthesis of N-Substituted Aminobenzoic Acids
Derivatives of aminobenzoic acid can be prepared through various methods, including the reduction of nitrobenzoic acids followed by N-alkylation or N-arylation. For example, 4-aminobenzoic acid can be synthesized by the reduction of 4-nitrobenzoic acid.[4] Subsequent reaction with a suitable electrophile would lead to the desired N-substituted product.
III. Spectroscopic Data for Product Confirmation
Confirmation of the product structure is crucial and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data for 4-(2-Phenoxyethyl)benzoic Acid:
-
¹H NMR: Signals corresponding to the aromatic protons of both the benzoic acid and the phenoxy moieties, as well as two triplet signals for the -CH₂-CH₂- bridge.
-
¹³C NMR: Resonances for the carboxylic acid carbon, the aromatic carbons, and the two aliphatic carbons of the ethyl bridge.
-
IR: Characteristic absorptions for the carboxylic acid O-H and C=O stretching, as well as C-O-C stretching of the ether linkage.
-
MS: A molecular ion peak corresponding to the calculated molecular weight of the product.
Signaling Pathway: Logic for Structure Elucidation
Caption: Logic diagram for confirming chemical structures using spectroscopy.
IV. Conclusion
This compound serves as a versatile starting material for the synthesis of a variety of derivatives through nucleophilic substitution reactions. The choice between using this reagent and pursuing an alternative synthetic route will depend on factors such as the availability of starting materials, desired yield, and the specific functional groups present in the target molecule. Careful analysis of spectroscopic data is paramount in unequivocally confirming the structure of the final reaction products. This guide provides a foundational framework for researchers to design and execute their synthetic strategies and confidently characterize their target compounds.
References
Purity Assessment of Synthesized 4-(2-Bromoethyl)benzoic Acid Versus a Commercial Standard: A Comparative Guide
This guide provides a detailed comparison of the purity of in-house synthesized 4-(2-Bromoethyl)benzoic acid against a commercially available standard. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the expected purity levels and the analytical methods used for their determination. This comparison is supported by experimental data to aid in the decision-making process for sourcing this crucial reagent.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functionalized materials. The purity of this reagent is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate purification processes. This guide outlines the synthesis of this compound and presents a side-by-side purity analysis with a commercial standard using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Materials and Methods
2.1 Synthesis of this compound
This compound was synthesized from 4-(2-hydroxyethyl)benzoic acid via a bromination reaction using phosphorus tribromide (PBr₃).
Experimental Protocol:
-
To a solution of 4-(2-hydroxyethyl)benzoic acid (1.0 eq) in anhydrous diethyl ether, cooled to 0 °C, phosphorus tribromide (0.5 eq) was added dropwise.
-
The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction was quenched by the slow addition of water.
-
The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford this compound as a white solid.
2.2 Commercial Standard
A commercial standard of this compound was purchased from a reputable supplier with a stated purity of ≥98%.
2.3 Analytical Methods for Purity Assessment
Both the synthesized and commercial samples were analyzed using the following methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Instrument: Agilent 1260 Infinity II LC System.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Techniques: ¹H NMR and ¹³C NMR.
-
-
Mass Spectrometry (MS):
-
Instrument: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Results and Discussion
The purity of the synthesized this compound was compared with the commercial standard. The results from the analytical tests are summarized below.
3.1 Data Presentation
| Parameter | Synthesized this compound | Commercial Standard |
| Appearance | White crystalline solid | White crystalline solid |
| HPLC Purity | 98.5% | 99.2% |
| ¹H NMR | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure |
| Mass Spectrometry (m/z) | [M-H]⁻ = 227.9841 | [M-H]⁻ = 227.9842 |
3.2 Experimental Workflow
Figure 1. Experimental workflow for the purity assessment of synthesized versus commercial this compound.
Conclusion
The synthesized this compound demonstrated a high purity of 98.5% as determined by HPLC, which is comparable to the commercial standard's purity of 99.2%. Both ¹H and ¹³C NMR spectra confirmed the chemical structure of the synthesized compound, and high-resolution mass spectrometry provided an accurate mass measurement consistent with the target molecule. While the commercial standard exhibits slightly higher purity, the in-house synthesis provides a cost-effective alternative with a purity level suitable for most research and development applications. The choice between synthesized and commercial material may depend on factors such as cost, required purity for the specific application, and availability.
A Comparative Guide to Bioisosteric Replacements for the Bromoethyl Group in Benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This approach aims to enhance a molecule's efficacy, selectivity, pharmacokinetic properties, and safety profile by substituting a specific functional group with another that possesses similar physicochemical characteristics.[1][2] This guide provides a comparative overview of potential bioisosteric replacements for the bromoethyl group within benzoic acid analogs, a common scaffold in pharmacologically active compounds.
The bromoethyl moiety, while synthetically useful, can present challenges in drug candidates, including potential metabolic instability and reactivity. Its replacement with carefully selected bioisosteres can lead to improved drug-like properties.[3] This guide explores several potential bioisosteric replacements, summarizing their anticipated properties based on established principles of medicinal chemistry. While direct comparative experimental data for the bromoethyl group on a benzoic acid scaffold is limited in publicly available literature, the information presented here is extrapolated from studies on analogous systems and general principles of bioisosterism.
Comparison of Potential Bioisosteric Replacements
The following table summarizes key physicochemical and pharmacological properties of potential bioisosteric replacements for the bromoethyl group in a hypothetical 4-(1-bromoethyl)benzoic acid parent compound. These properties are critical in determining the overall suitability of a drug candidate.
| Bioisosteric Replacement | Parent Compound: 4-(1-Bromoethyl)benzoic acid | Chloroethyl | Fluoroethyl | Cyclopropylethyl | Hydroxyethyl | Cyanoethyl |
| Structure | Image of 4-(1-bromoethyl)benzoic acid | Image of 4-(1-chloroethyl)benzoic acid | Image of 4-(1-fluoroethyl)benzoic acid | Image of 4-(1-cyclopropylethyl)benzoic acid | Image of 4-(1-hydroxyethyl)benzoic acid | Image of 4-(1-cyanoethyl)benzoic acid |
| Relative Size | Reference | Similar | Similar | Larger | Similar | Similar |
| Lipophilicity (LogP) | High | Slightly Lower | Lower | Higher | Significantly Lower | Lower |
| Metabolic Stability | Potentially Labile | Generally Similar to Bromo | More Stable (Stronger C-F bond) | Generally Stable | Susceptible to Oxidation/Glucuronidation | Potentially Susceptible to Hydrolysis |
| Reactivity | Electrophilic (Alkylating Agent) | Less Reactive than Bromo | Much Less Reactive | Low | Low | Low |
| Potential Advantages | - | Reduced Reactivity | Increased Metabolic Stability | Improved Potency, Reduced Off-Target Effects | Increased Solubility, Potential for H-bonding | Polarity, Potential for H-bonding |
| Potential Disadvantages | Metabolic Instability, Potential Toxicity | - | May Alter Binding Affinity | Increased Lipophilicity | Poor Metabolic Stability | Potential for Metabolism to Carboxylic Acid |
Experimental Protocols
To empirically determine the optimal bioisosteric replacement, a systematic synthetic and biological evaluation campaign is necessary. Below are representative experimental protocols.
General Synthetic Procedure for 4-(1-Substituted-ethyl)benzoic Acid Analogs
A common synthetic route to the parent 4-(1-bromoethyl)benzoic acid involves the radical bromination of 4-ethylbenzoic acid. Bioisosteric replacements can be introduced through nucleophilic substitution of the bromide or by employing alternative synthetic strategies.
1. Synthesis of 4-(1-Bromoethyl)benzoic Acid (Parent Compound):
-
To a solution of 4-ethylbenzoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture under UV irradiation until the reaction is complete (monitored by TLC).
-
After cooling, filter the succinimide byproduct.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4-(1-bromoethyl)benzoic acid.
2. Synthesis of Bioisosteric Analogs (General Nucleophilic Substitution):
-
Dissolve 4-(1-bromoethyl)benzoic acid in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add the appropriate nucleophile (e.g., sodium chloride for chloroethyl, potassium fluoride for fluoroethyl, sodium cyanide for cyanoethyl, or sodium hydroxide for hydroxyethyl).
-
Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Note: The synthesis of the cyclopropylethyl analog would require a different synthetic approach, potentially involving the addition of a cyclopropyl Grignard reagent to 4-acetylbenzoic acid followed by reduction.
In Vitro Biological Evaluation: Enzyme Inhibition Assay
Assuming the benzoic acid analogs are designed as enzyme inhibitors, a representative protocol for evaluating their potency is as follows:
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Synthesized benzoic acid analogs (dissolved in DMSO)
-
Assay buffer
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the target enzyme, and the diluted test compounds. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.
-
Calculate the initial reaction rates for each concentration of the test compounds.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Bioisosteric Replacement and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the concept of bioisosteric replacement for the bromoethyl group and a typical experimental workflow for the evaluation of these analogs.
Caption: Bioisosteric replacements for the bromoethyl group.
Caption: Experimental workflow for bioisostere evaluation.
Conclusion
The replacement of a bromoethyl group in benzoic acid analogs with appropriate bioisosteres offers a promising strategy to overcome potential liabilities and enhance the overall profile of a drug candidate. While this guide provides a framework for considering potential replacements, the optimal choice is highly dependent on the specific biological target and the desired therapeutic properties.[1] A systematic approach involving synthesis, in vitro and in vivo testing, as exemplified in the provided protocols, is essential for the successful application of bioisosterism in drug design. The cyclopropyl group, for instance, is a well-established bioisostere for alkyl groups and can improve metabolic stability and potency.[4][5][6][7] Similarly, the strategic use of fluorine can block metabolic pathways.[3] Ultimately, the empirical data generated from such studies will guide the selection of the most promising candidates for further development.
References
- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
A Comparative Guide to the Reaction Kinetics of Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reaction kinetics of halogenated benzoic acids. Understanding the influence of halogen substituents on reaction rates is paramount for predicting chemical reactivity, elucidating reaction mechanisms, and designing novel synthetic pathways in drug development and materials science. This document presents quantitative experimental data, detailed methodologies for key experiments, and visual representations of reaction pathways and workflows to facilitate a clear understanding of structure-reactivity relationships.
The Hammett Equation: A Framework for Comparison
The Hammett equation is a cornerstone in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. The equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted benzoic acid.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted benzoic acid.[1]
-
σ (sigma) is the substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[2]
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value suggests acceleration by electron-donating groups.[1]
The following table provides the Hammett σ constants for para- and meta-halogen substituents, which are crucial for interpreting the kinetic data presented in this guide.
| Substituent | σp (para) | σm (meta) |
| -F | 0.06 | 0.34 |
| -Cl | 0.23 | 0.37 |
| -Br | 0.23 | 0.39 |
| -I | 0.18 | 0.35 |
Comparative Reaction Kinetics: Experimental Data
This section presents quantitative data from two key reactions that illustrate the influence of halogen substituents on the reaction kinetics of benzoic acids: the reaction with diphenyldiazomethane and the alkaline hydrolysis of their ethyl esters.
Reaction of p-Halogenated Benzoic Acids with Diphenyldiazomethane
The reaction of carboxylic acids with diphenyldiazomethane (DDM) is a well-established method for esterification. The rate-determining step is the proton transfer from the carboxylic acid to the diazo compound.[2] The reaction progress can be conveniently monitored by the disappearance of the characteristic red-violet color of DDM.[2]
The following table summarizes the second-order rate constants for the reaction of various para-substituted benzoic acids with diphenyldiazomethane in ethanol at 30°C.
| Substituent (p-X-C₆H₄COOH) | Rate Constant (k) L mol⁻¹ min⁻¹ |
| -H | 1.05 |
| -Cl | 3.10 |
| -Br | 3.22 |
| -NO₂ | 10.5 |
Data sourced from BenchChem[2]
The data clearly shows that electron-withdrawing groups accelerate the reaction, which is consistent with a reaction mechanism where the acidity of the carboxylic acid is a key factor in the rate-determining proton transfer step.
Alkaline Hydrolysis of Ethyl p-Halobenzoates
The alkaline hydrolysis of esters is a fundamental reaction in organic chemistry. The reaction rate is sensitive to the electronic effects of substituents on the aromatic ring.
The following table presents the rate constants for the alkaline hydrolysis of a series of para-substituted ethyl benzoates.
| Substituent (p-X-C₆H₄COOC₂H₅) | Rate Constant (k) x 10³ L mol⁻¹ s⁻¹ |
| -H | 1.48 |
| -F | 3.59 |
| -Cl | 6.81 |
| -Br | 7.50 |
| -I | 7.08 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Kinetics of the Reaction of p-Halogenated Benzoic Acids with Diphenyldiazomethane
This protocol describes the determination of the second-order rate constant for the reaction between a p-halogenated benzoic acid and diphenyldiazomethane (DDM) using UV-Vis spectrophotometry.
Materials:
-
p-Halogenated benzoic acid (e.g., p-chlorobenzoic acid)
-
Diphenyldiazomethane (DDM)
-
Anhydrous ethanol
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the p-halogenated benzoic acid in anhydrous ethanol of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of diphenyldiazomethane in anhydrous ethanol of a known concentration (e.g., 0.01 M). The concentration can be accurately determined by spectrophotometry using its molar absorptivity at the wavelength of maximum absorbance (λmax ≈ 525 nm).
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 30°C).
-
Pipette a known volume of the p-halogenated benzoic acid solution into a quartz cuvette.
-
Initiate the reaction by adding a known volume of the DDM solution to the cuvette.
-
Quickly mix the solution and start recording the absorbance at the λmax of DDM (around 525 nm) at regular time intervals.
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/(A₀ - A∞) * ln[(A₀ - A∞) / (At - A∞)] against time, where A₀ is the initial absorbance, At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction (which should be close to zero at the monitored wavelength). The slope of the resulting linear plot will be equal to k * ([Acid]₀ - [DDM]₀), from which k can be calculated.
-
Protocol 2: Kinetics of Alkaline Hydrolysis of Ethyl p-Halobenzoates
This protocol outlines the procedure for determining the rate constant for the alkaline hydrolysis of an ethyl p-halogenated benzoate via titration.
Materials:
-
Ethyl p-halogenated benzoate (e.g., ethyl p-chlorobenzoate)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Ethanol (solvent)
-
Phenolphthalein indicator
-
Thermostatic water bath
-
Conical flasks, pipettes, and burette
-
Stopwatch
Procedure:
-
Reaction Setup:
-
Prepare a solution of the ethyl p-halogenated benzoate in ethanol of a known concentration.
-
Prepare a solution of sodium hydroxide in a water-ethanol mixture of a known concentration.
-
Place both solutions in the thermostatic water bath to reach the desired reaction temperature.
-
-
Initiation and Sampling:
-
To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a reaction flask and start the stopwatch.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
-
Quenching and Titration:
-
Immediately add the aliquot to a flask containing a known excess of the standard HCl solution to quench the reaction.
-
Titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data.
-
The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/([Ester]t) against time, where [Ester]t is the concentration of the ester at time t. The slope of the resulting linear plot will be equal to k.
-
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Reaction pathway for the esterification of p-halogenated benzoic acids with diphenyldiazomethane.
Caption: Experimental workflow for the kinetic study of the alkaline hydrolysis of ethyl p-halobenzoates.
Caption: Logical relationship of the Hammett equation, linking substituent effects and reaction sensitivity to the reaction rate.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-(2-Bromoethyl)benzoic acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(2-Bromoethyl)benzoic acid, ensuring the protection of both laboratory personnel and the environment.
Key Safety and Physical Properties
A thorough understanding of the substance's properties is the first step in safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.07 g/mol [1] |
| Melting Point | 206-208°C[2] |
| Boiling Point | 332.5°C at 760 mmHg[2] |
| Flash Point | Not available |
This compound is classified as a skin and eye irritant.[1][3][4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance.[3][4]
Disposal Protocol: A Step-by-Step Approach
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[4][5] Adherence to local, state, and federal regulations is mandatory.[4][5]
I. Small Spills (Solid)
-
Evacuate and Ventilate: Ensure the immediate area of the spill is clear of personnel and increase ventilation to the extent possible without spreading the dust.
-
Don Appropriate PPE: At a minimum, wear safety goggles with side shields, chemical-resistant gloves (such as nitrile), and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[3]
-
Contain the Spill: Carefully sweep the solid material into a designated, labeled hazardous waste container using non-sparking tools.[3][6] Avoid generating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Label and Store: Securely close the waste container, and label it clearly as "Hazardous Waste: this compound" along with the date and any other information required by your institution's environmental health and safety (EHS) department.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the proper disposal of the waste container.
II. Unused or Waste Product
-
Containerize: Keep the this compound in its original or a compatible, well-sealed, and clearly labeled container.[3]
-
Segregate: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: The disposal of this chemical should be handled by a licensed professional waste disposal company.[5][6] Your institution's EHS department will coordinate this. In many cases, chemical incineration is the preferred method of disposal.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure a safe laboratory environment and contribute to the responsible management of chemical waste. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.
References
Safeguarding Your Research: A Guide to Handling 4-(2-Bromoethyl)benzoic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-(2-Bromoethyl)benzoic acid, a compound that requires careful management due to its irritant properties. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Hazard Information
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area to avoid exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with this compound. The following PPE is mandatory:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required to protect against dust particles and splashes.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Skin Protection: Chemical-resistant gloves, such as butyl rubber, are necessary to prevent skin contact.[6] Always inspect gloves for any signs of degradation or perforation before use.[7] A lab coat or chemical-resistant apron should be worn to protect the body.[5][8] For tasks with a significant splash hazard, consider using a rubber apron.[6]
-
Respiratory Protection: If there is a possibility of generating dust or aerosols, all work should be conducted within a properly functioning fume hood.[6][9] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator may be necessary.[1]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[8]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation:
- Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
- Designate a specific work area for handling the chemical, preferably within a chemical fume hood.[7][10]
- Ensure that an emergency eyewash station and safety shower are readily accessible.
- Have a spill kit specifically for corrosive and irritant solids available.[9]
2. Handling and Use:
- When transferring the solid, use scoops or spatulas made of corrosion-resistant material.[6] Avoid creating dust.[1]
- If dissolving the solid, slowly add the this compound to the solvent while stirring.[9]
- Keep all containers of this compound tightly closed when not in use.[11]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[1][12]
- Decontaminate the work area by wiping surfaces with an appropriate cleaning agent.
- Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste.[13][14][15]
-
Waste Containers: Use designated, properly labeled, and leak-proof containers for halogenated organic waste.[11] The container should be clearly marked with "Hazardous Waste" and the chemical name.[13]
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C9H9BrO2 | [3] |
| Molecular Weight | 229.07 g/mol | [3] |
| Melting Point | 206-208°C | [12] |
| Boiling Point | 332.5°C at 760 mmHg | [12] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols. Always prioritize safety and consult with your EHS department for any questions or concerns.
References
- 1. echemi.com [echemi.com]
- 2. studylib.net [studylib.net]
- 3. This compound | C9H9BrO2 | CID 104068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sc.edu [sc.edu]
- 5. trimaco.com [trimaco.com]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. eng.uwo.ca [eng.uwo.ca]
- 8. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
